Acodazole Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55435-65-9 |
|---|---|
Molecular Formula |
C20H20ClN5O |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-methyl-N-[4-[(7-methyl-6H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C20H19N5O.ClH/c1-12-10-18(19-16(23-12)8-9-17-20(19)22-11-21-17)24-14-4-6-15(7-5-14)25(3)13(2)26;/h4-11,23-24H,1-3H3;1H |
InChI Key |
SIEMBUZUHHIAFB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=N1)C=CC3=C2N=CN3)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |
Canonical SMILES |
CC1=CC(=C2C(=CC=C3C2=NC=N3)N1)NC4=CC=C(C=C4)N(C)C(=O)C.Cl |
Appearance |
Solid powder |
Other CAS No. |
55435-65-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
79152-85-5 (Parent) |
shelf_life |
Bulk: The bulk compound did not undergo significant decomposition when heated at 60 °C for 30 days in the dark (HPLC). The compound is quite hygroscopic. Solution: A solution (0.1 mg/mL) prepared in unbuffered water and stored at room temperature and exposed to light was stable for > 48 hours (HPLC). |
solubility |
H > 50 (mg/mL) pH 4 Acetate buffer > 50 (mg/mL) pH 9 Carbonate buffer > 50 (mg/mL) 10% Ethanol > 50 (mg/mL) Methanol 10 - 12 (mg/mL) 95% Ethanol 10 - 15 (mg/mL) 0.1 N HCl > 50 (mg/mL) 0.1 N NaOH < 1 (mg/mL) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acodazole HCl; Acodazole hydrochloride; NSC 305884; NSC305884; NSC-305884 |
Origin of Product |
United States |
Foundational & Exploratory
Acodazole Hydrochloride: An In-depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole hydrochloride is a synthetic imidazoquinoline with putative antineoplastic activity. While initial classifications suggested a mechanism of action centered on DNA intercalation, a broader examination of its chemical class—imidazoquinolines—points towards a more complex, multi-faceted interaction with cancer cells, primarily involving the modulation of the immune system and interference with key cellular signaling pathways. This technical guide synthesizes the available information on the mechanism of action of this compound and related imidazoquinolines, providing a detailed overview for research and drug development professionals. Due to the limited publicly available preclinical and clinical data specifically for this compound, this guide draws upon the well-documented activities of the imidazoquinoline chemical family to infer its likely mechanisms.
Core Mechanism of Action: From DNA Intercalation to Immune Modulation
Initial reports described Acodazole as a synthetic imidazoquinoline that intercalates into DNA, thereby disrupting DNA replication.[1][2] DNA intercalators are typically planar molecules that insert themselves between the base pairs of the DNA double helix, leading to structural changes that can inhibit replication and transcription, ultimately triggering cell death.[3][4]
However, a more comprehensive understanding of the imidazoquinoline class of compounds, to which Acodazole belongs, reveals a primary mechanism rooted in immune system activation. Compounds like imiquimod, a well-studied imidazoquinoline, are known to be potent agonists of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][5][6] This agonistic activity is a key driver of their antitumor effects.
Toll-like Receptor (TLR) Agonism and Immune Activation
The predominant mechanism of action for antitumoral imidazoquinolines is the activation of TLR7 and TLR8, which are primarily expressed on immune cells such as dendritic cells, macrophages, and B lymphocytes.[5][7] This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-12).[1][5] This cytokine milieu promotes a Th1-polarized cellular immune response, which is critical for effective antitumor immunity.[5]
The activation of antigen-presenting cells (APCs) by imidazoquinolines enhances the presentation of tumor-associated antigens to T-cells, leading to the generation of a tumor-specific cytotoxic T-lymphocyte (CTL) response.[1][7] This influx of CTLs into the tumor microenvironment is a key effector mechanism for tumor cell killing.[7]
Direct Effects on Cancer Cell Signaling Pathways
Beyond their immunomodulatory effects, some imidazoquinolines have been shown to exert direct effects on cancer cells. At therapeutically relevant concentrations, these compounds can induce apoptosis.[5] This pro-apoptotic activity appears to be dependent on the Bcl-2 family of proteins and involves the activation of caspases.[5]
Furthermore, imidazoquinolines can influence the Opioid growth factor receptor (OGFr) pathway.[1] Upregulation of OGFr and stimulation of the OGF-OGFr axis can modulate the activity of cyclin-dependent kinase inhibitors, leading to cell cycle arrest at the G1/S interface.[1]
Quantitative Data
| Mechanism | Effect | Key Molecular Targets | Relevant Cancer Types (for Imidazoquinolines) |
| Immune Modulation | Activation of anti-tumor immune response | TLR7, TLR8 | Melanoma, Basal Cell Carcinoma, Renal Cell Carcinoma[5][7] |
| Apoptosis Induction | Programmed cell death of tumor cells | Bcl-2 family proteins, Caspases | Various solid tumors[5] |
| Cell Cycle Arrest | Inhibition of cancer cell proliferation | Cyclin-dependent kinase inhibitors (via OGFr pathway) | Investigational[1] |
| DNA Intercalation (putative) | Disruption of DNA replication and transcription | DNA | Not substantiated for the imidazoquinoline class as a primary mechanism |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of compounds like this compound.
DNA Intercalation Assay (Fluorescence-Based)
This protocol assesses the ability of a compound to displace a known DNA intercalator, such as ethidium bromide (EtBr), from DNA, leading to a change in fluorescence.
-
Materials: Calf thymus DNA (ctDNA), Ethidium Bromide, test compound (this compound), appropriate buffer (e.g., Tris-HCl).
-
Procedure:
-
Prepare a solution of ctDNA and EtBr in the buffer.
-
Measure the initial fluorescence intensity of the DNA-EtBr complex (excitation ~520 nm, emission ~600 nm).
-
Add increasing concentrations of the test compound to the solution.
-
After an incubation period, measure the fluorescence intensity at each concentration.
-
A decrease in fluorescence indicates the displacement of EtBr by the test compound, suggesting intercalation.
-
-
Controls: A known DNA intercalator (e.g., doxorubicin) as a positive control and the solvent of the test compound as a negative control.
TLR7/8 Activation Assay in vitro
This protocol uses reporter cell lines to determine if a compound can activate TLR7 or TLR8.
-
Cell Lines: HEK-Blue™ hTLR7 and hTLR8 reporter cell lines (or similar), which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Procedure:
-
Culture the reporter cells according to standard protocols.
-
Treat the cells with various concentrations of the test compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell supernatant.
-
Measure SEAP activity using a spectrophotometer and a SEAP detection reagent.
-
-
Controls: A known TLR7/8 agonist (e.g., R848) as a positive control and untreated cells as a negative control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).
-
Materials: Cancer cell line of interest, test compound, Annexin V-FITC (or other fluorophore), Propidium Iodide (PI), binding buffer.
-
Procedure:
-
Treat cancer cells with the test compound at various concentrations and time points.
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Signaling Pathways and Experimental Workflows
This compound's Putative Mechanism of Action
Caption: Putative mechanism of this compound in cancer.
Experimental Workflow for Mechanism of Action Studies
References
- 1. tandfonline.com [tandfonline.com]
- 2. Acodazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazoquinolines: Recent Developments in Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocodazole | C14H11N3O3S | CID 4122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The antitumoral mode of action of imiquimod and other imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a DNA Intercalator: An In-depth Technical Guide to the Early Discovery and Synthesis of Acodazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and synthesis of Acodazole Hydrochloride (NSC 305884), a synthetic imidazoquinoline derivative with notable antineoplastic and antimicrobial properties. This document details the foundational synthetic methodologies, quantitative data from early studies, and the initially proposed mechanism of action, offering a valuable resource for researchers in medicinal chemistry and oncology.
Acodazole was identified in the late 1970s as a promising antitumor agent. Its planar imidazo[4,5-f]quinoline ring system allows it to function as a DNA intercalator, a mechanism that disrupts DNA replication and transcription, leading to cytotoxicity in rapidly proliferating cancer cells. Early investigations also revealed its potential as an antimicrobial agent. However, its clinical development was hampered by significant cardiotoxicity, specifically the prolongation of the Q-Ti interval observed in Phase I trials.
Synthesis of this compound
The seminal work by Denny, Atwell, and Cain in the Journal of Medicinal Chemistry (1979) laid the groundwork for the synthesis of a series of 9-amino-substituted imidazo[4,5-f]quinolines, including Acodazole. The synthetic pathway involves a multi-step process culminating in the coupling of a key chlorinated intermediate with a substituted aniline derivative.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually broken down into the formation of the core imidazo[4,5-f]quinoline scaffold followed by the introduction of the substituted anilino side chain.
Key Experimental Protocols
Step 1: Reduction of 6-Chloro-3-methyl-5-nitroquinolin-4-amine
-
Methodology: The starting nitroquinoline is reduced to the corresponding diamine using a reducing agent such as sodium dithionite in an aqueous alcoholic solution. The reaction is typically carried out at elevated temperatures.
-
Purification: The product, 3-methyl-5-nitroquinoline-4,6-diamine, is isolated by filtration after cooling the reaction mixture.
Step 2: Cyclization to form the Imidazo[4,5-f]quinolinone Core
-
Methodology: The resulting diamine is then cyclized by heating with formic acid. This step forms the imidazole ring fused to the quinoline core.
-
Purification: The product, 7-methyl-1H-imidazo[4,5-f]quinolin-9(8H)-one, precipitates from the reaction mixture upon cooling and is collected by filtration.
Step 3: Chlorination of the Imidazo[4,5-f]quinolinone
-
Methodology: The imidazoquinolinone is converted to the more reactive 9-chloro intermediate by treatment with a chlorinating agent like phosphorus oxychloride. This reaction is typically performed at reflux.
-
Purification: The crude 9-chloro-7-methyl-1H-imidazo[4,5-f]quinoline is obtained after careful quenching of the reaction mixture with ice and neutralization.
Step 4: Nucleophilic Substitution to form Acodazole
-
Methodology: The 9-chloro intermediate is reacted with N-methyl-N-(4-aminophenyl)acetamide in a suitable solvent, such as ethanol or dimethylformamide, at reflux to yield Acodazole.
-
Purification: The product is typically isolated by precipitation and can be further purified by recrystallization.
Step 5: Formation of this compound
-
Methodology: The free base of Acodazole is dissolved in a suitable solvent, and a solution of hydrochloric acid in ethanol is added to precipitate the hydrochloride salt.
-
Purification: The resulting this compound is collected by filtration and dried.
Quantitative Data from Early Synthetic Studies
| Compound/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 9-Chloro-7-methyl-1H-imidazo[4,5-f]quinoline | C₁₁H₇ClN₄ | 230.66 | >300 | Not specified |
| Acodazole | C₂₀H₁₉N₅O | 345.40 | 290-292 | 75 |
| This compound | C₂₀H₂₀Cl N₅O | 381.86 | 335-337 | Not specified |
Note: The yields and melting points are based on the data reported in the early literature and may vary depending on the specific experimental conditions.
Early Insights into the Mechanism of Action: DNA Intercalation
The primary mechanism of action attributed to Acodazole in early studies was its ability to intercalate into DNA. The planar structure of the imidazo[4,5-f]quinoline ring system is crucial for this activity, allowing it to insert between the base pairs of the DNA double helix.
This intercalation process leads to several downstream effects:
-
Structural Distortion of DNA: The insertion of the Acodazole molecule forces the DNA helix to unwind locally, altering its conformation.
-
Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the action of DNA and RNA polymerases, thereby blocking the processes of replication and transcription.
-
Induction of Cytotoxicity: The inability of cancer cells to replicate their DNA and synthesize essential proteins ultimately leads to cell death.
While DNA intercalation was the primary focus of early research, subsequent studies on related imidazoquinoline compounds have revealed interactions with other cellular targets, including Toll-like receptors (TLRs), suggesting a more complex mechanism of action that may also involve immunomodulatory effects. However, these aspects were not extensively explored in the initial discovery phase of Acodazole.
Conclusion
This compound represents an important early example of a synthetic DNA intercalator from the imidazoquinoline class with potent antitumor activity. The synthetic route, established by pioneers in the field, provided a foundation for the development of other related compounds. Although its clinical utility was limited by toxicity, the study of Acodazole has contributed significantly to the understanding of DNA-targeting anticancer agents. This technical guide serves as a detailed reference for the foundational chemistry and biology of this intriguing molecule, providing valuable insights for contemporary drug discovery and development efforts.
Acodazole Hydrochloride: A Technical Guide to its Putative Role as a DNA Intercalating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole hydrochloride (NSC 305884) is a synthetic imidazoquinoline derivative that has been investigated for its antineoplastic properties. Its mechanism of action is thought to involve the intercalation of the molecule into the DNA double helix, a process that disrupts DNA replication and transcription, ultimately leading to cell death. This technical guide provides an in-depth overview of the principles of DNA intercalation, the experimental methodologies used to characterize such interactions, and a proposed framework for evaluating this compound as a DNA intercalating agent. Due to a lack of specific published quantitative data for this compound's interaction with DNA, this paper presents generalized protocols and data templates based on established research on other DNA intercalating compounds.
Introduction to DNA Intercalation
DNA intercalators are molecules, typically containing planar aromatic or heteroaromatic ring systems, that can insert themselves between the base pairs of a DNA double helix.[1][2] This non-covalent interaction is driven by a combination of hydrophobic and van der Waals forces. The insertion of an intercalator causes significant structural changes to the DNA, including the unwinding of the helix, an increase in the distance between adjacent base pairs, and a stiffening of the DNA strand.[1] These distortions interfere with the cellular machinery that interacts with DNA, such as DNA and RNA polymerases and topoisomerases, thereby inhibiting critical cellular processes like replication and transcription.[1] Many successful anticancer drugs, including doxorubicin and daunorubicin, exert their cytotoxic effects through DNA intercalation.[1]
This compound: An Imidazoquinoline Derivative
Characterizing DNA Intercalation: Experimental Protocols
A variety of biophysical techniques are employed to confirm and quantify the interaction between a small molecule and DNA. The following are detailed methodologies for key experiments that could be used to investigate this compound's potential as a DNA intercalator.
UV-Visible Absorption Spectroscopy
UV-Visible spectroscopy is a fundamental technique to detect the binding of a ligand to DNA. The interaction often results in changes in the absorption spectrum of the molecule.
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹ per nucleotide).
-
Perform a titration by keeping the concentration of this compound constant and incrementally adding aliquots of the ctDNA stock solution.
-
Record the UV-Vis spectrum (typically 200-500 nm) after each addition of DNA and equilibration.
-
Analyze the spectral changes (hypochromism and bathochromic or hypsochromic shifts) to infer the binding mode. Intercalation is often associated with significant hypochromism and a red shift (bathochromic shift) in the absorption maximum of the drug.[4]
-
The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimmer equation by plotting [DNA]/(ε_a - ε_f) versus [DNA].[5]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method to study ligand-DNA interactions, particularly if the ligand is fluorescent.
Protocol:
-
Prepare solutions of this compound and ctDNA as described for UV-Vis spectroscopy.
-
Excite the this compound solution at its maximum absorption wavelength and record the emission spectrum.
-
Perform a titration by adding increasing concentrations of ctDNA to a fixed concentration of this compound.
-
Record the fluorescence emission spectrum after each addition.
-
Quenching or enhancement of the fluorescence signal upon addition of DNA indicates an interaction. The binding constant can be determined using the Stern-Volmer equation or by fitting the data to appropriate binding models.
-
Competitive displacement assays using a known DNA intercalator with fluorescent properties, such as ethidium bromide (EtBr), can also be performed. A decrease in the fluorescence of the EtBr-DNA complex upon addition of this compound would suggest competitive binding for the same intercalation sites.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon ligand binding.
Protocol:
-
Prepare solutions of ctDNA and this compound in a suitable buffer.
-
Record the CD spectrum of ctDNA alone (typically in the 220-320 nm range), which shows a characteristic positive band around 275 nm and a negative band around 245 nm for B-form DNA.
-
Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.
-
Changes in the characteristic CD bands of DNA, such as an increase in the positive band and changes in the negative band, can indicate an intercalative binding mode due to the unwinding and stiffening of the DNA helix.
Quantitative Data Analysis
The following tables provide a template for the presentation of quantitative data that would be obtained from the aforementioned experiments. As specific data for this compound is not available, these tables are for illustrative purposes.
Table 1: Spectroscopic Data for this compound-DNA Interaction
| Parameter | Value | Method |
| λ_max (free drug) | e.g., 350 nm | UV-Vis Spectroscopy |
| λ_max (drug-DNA complex) | e.g., 355 nm | UV-Vis Spectroscopy |
| Hypochromicity (%) at λ_max | e.g., 25% | UV-Vis Spectroscopy |
| Binding Constant (K_b) | e.g., 1.5 x 10⁵ M⁻¹ | UV-Vis/Fluorescence |
| Stern-Volmer Constant (K_sv) | e.g., 2.0 x 10⁴ M⁻¹ | Fluorescence Quenching |
Table 2: In Vitro Cytotoxicity Data (Hypothetical)
| Cell Line | IC₅₀ (µM) | Assay |
| MCF-7 (Breast Cancer) | e.g., 10.5 | MTT Assay |
| HCT116 (Colon Cancer) | e.g., 8.2 | MTT Assay |
| A549 (Lung Cancer) | e.g., 15.1 | MTT Assay |
| Normal Fibroblasts | e.g., > 50 | MTT Assay |
IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Visualizing the Process
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows discussed in this guide.
Caption: General mechanism of DNA intercalation by a small molecule.
Caption: A typical experimental workflow for studying a DNA intercalating agent.
Caption: Signaling pathways affected by DNA intercalation.
Conclusion and Future Directions
This compound, with its imidazoquinoline scaffold, represents a promising candidate for a DNA intercalating anticancer agent. While its antineoplastic activity has been noted, a comprehensive biophysical characterization of its interaction with DNA is essential to fully elucidate its mechanism of action. The experimental protocols and data analysis frameworks provided in this guide offer a clear path for future research in this area. Such studies would not only confirm its role as a DNA intercalator but also provide valuable quantitative data to inform its potential for further drug development and optimization. The exploration of Acodazole and similar imidazoquinoline derivatives could lead to the discovery of novel and effective chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies [mdpi.com]
- 5. Synthesis, Structural Investigations, DNA/BSA Interactions, Molecular Docking Studies, and Anticancer Activity of a New 1,4-Disubstituted 1,2,3-Triazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Preclinical In Vitro Studies of Acodazole Hydrochloride
To the valued researcher, scientist, or drug development professional,
This document aims to provide a comprehensive overview of the preclinical in vitro studies of Acodazole Hydrochloride. However, a thorough search of the scientific literature and publicly available databases has revealed a significant scarcity of detailed preclinical data for this specific compound. While this compound is identified as an antineoplastic agent, there is a notable lack of published research detailing its in vitro activity, including quantitative data, specific experimental protocols, and elucidated signaling pathways.
The information that is available is limited and presents conflicting mechanisms of action. The National Cancer Institute (NCI) Drug Dictionary describes Acodazole as a synthetic imidazoquinoline that acts as a DNA intercalating agent, thereby disrupting DNA replication[1]. Conversely, other sources classify Acodazole as an inhibitor of microtubule polymerization[2]. This discrepancy highlights the need for further primary research to clarify its precise molecular mechanism.
Due to the absence of specific studies providing quantitative data (such as IC50 values across various cancer cell lines), detailed experimental methodologies (for assays like cell viability, apoptosis, or cell cycle analysis), and defined signaling pathways, it is not possible to construct the requested data tables or Graphviz diagrams at this time.
The following sections outline the limited information available and provide a general framework for the types of in vitro studies that are typically conducted for novel anticancer compounds. This guide will be updated as more specific research on this compound becomes available.
Known Information on this compound
Based on the limited available information, this compound is a synthetic compound with potential anticancer properties. Two distinct mechanisms of action have been proposed:
-
DNA Intercalation: This mechanism involves the insertion of the molecule between the base pairs of DNA, leading to a distortion of the double helix structure. This can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1].
-
Microtubule Polymerization Inhibition: This mode of action disrupts the dynamic assembly and disassembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of microtubule polymerization leads to mitotic arrest and subsequent apoptotic cell death[2].
Standard Preclinical In Vitro Assays for Anticancer Drug Discovery
For a compound like this compound, a typical preclinical in vitro evaluation would involve a series of standardized assays to characterize its anticancer activity. The methodologies for these assays are well-established in the field of cancer research.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the concentration-dependent effect of a compound on cancer cell proliferation and survival.
Experimental Protocol (General):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: A viability reagent (e.g., MTT, MTS, or a reagent for measuring ATP content) is added to the wells.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Data Analysis: The results are normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated.
Apoptosis Assays
These assays determine whether the compound induces programmed cell death.
Experimental Protocol (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cancer cells are treated with the compound at concentrations around its IC50 value for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This analysis reveals if the compound causes arrest at specific phases of the cell cycle.
Experimental Protocol (Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with the compound for a specified time.
-
Fixation: Cells are harvested and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with propidium iodide, which intercalates into the DNA.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mechanistic Assays
To investigate the specific molecular target and signaling pathways affected.
-
Tubulin Polymerization Assay: If microtubule inhibition is the suspected mechanism, a cell-free assay using purified tubulin can be performed. The polymerization of tubulin into microtubules is monitored in the presence and absence of the compound, typically by measuring the change in absorbance or fluorescence[3][4][5].
-
Western Blotting: This technique is used to measure the levels of specific proteins involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and signaling pathways (e.g., MAPK, PI3K/Akt).
Hypothetical Visualization of Experimental Workflow
While no specific data exists for this compound, the general workflow for its initial in vitro characterization can be visualized.
Hypothetical Signaling Pathway Diagram
Based on the two proposed mechanisms of action, we can create generalized diagrams of the potential signaling cascades initiated by this compound.
A) DNA Damage-Induced Apoptosis Pathway
B) Microtubule Disruption-Induced Apoptosis Pathway
Conclusion
While this compound is noted as a potential anticancer agent, the current body of public scientific literature is insufficient to provide a detailed technical guide on its preclinical in vitro properties. There is a critical need for foundational research to establish its primary mechanism of action, cytotoxic efficacy against a panel of cancer cell lines, and its effects on key cellular processes such as apoptosis and cell cycle progression. The experimental frameworks and hypothetical pathways presented here serve as a guide for the types of studies that are required to fully characterize the preclinical profile of this compound. Researchers are encouraged to conduct and publish such studies to fill the existing knowledge gap and to validate the therapeutic potential of this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
Acodazole Hydrochloride and its Class Effects on Tumor Cell Proliferation: A Technical Overview
Disclaimer: Publicly available information on the specific effects of Acodazole Hydrochloride on tumor cell proliferation is limited. Early clinical trials reported a lack of significant antitumor activity, and its development appears to have been discontinued. This guide, therefore, focuses on the broader class of imidazoquinoline compounds, to which this compound belongs. The data and mechanisms presented are based on more extensively studied imidazoquinolines, such as Imiquimod and Resiquimod, which are believed to exert their anti-tumor effects through similar, though not identical, pathways.
Executive Summary
Imidazoquinolines are a class of synthetic compounds that have garnered significant interest in oncology for their potent immunomodulatory and direct anti-tumor activities. While initially investigated for their antiviral properties, their ability to stimulate a robust innate and adaptive immune response has led to their exploration as anticancer agents. The primary mechanism of action for well-studied imidazoquinolines involves agonism of Toll-like receptors 7 and 8 (TLR7/8), which triggers a signaling cascade resulting in the production of pro-inflammatory cytokines and the activation of various immune cells. Furthermore, several imidazoquinolines have been shown to induce apoptosis directly in tumor cells, independent of the immune system. This technical guide provides an in-depth overview of the effects of this class of compounds on tumor cell proliferation, detailing the underlying signaling pathways, quantitative data from preclinical studies, and the experimental protocols used to elucidate these effects.
Mechanism of Action
The anti-tumor effects of imidazoquinolines are multi-faceted, primarily driven by immunomodulation with a component of direct cytotoxicity.
Immunomodulation via TLR7/8 Agonism
Imidazoquinolines are recognized by TLR7 and TLR8, which are expressed on the endosomal membranes of immune cells, particularly dendritic cells (DCs) and macrophages.[1] This interaction initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[1][2] This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines, including interferon-alpha (IFN-α), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-12).[1]
This cytokine milieu promotes the maturation and activation of dendritic cells, enhances antigen presentation, and drives a Th1-polarized adaptive immune response characterized by the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1]
Direct Pro-Apoptotic Effects on Tumor Cells
In addition to their immunomodulatory properties, several imidazoquinolines have been demonstrated to directly induce apoptosis in various cancer cell lines.[2][3] This effect appears to be independent of TLR7/8 signaling in some cases and can be mediated through the intrinsic apoptotic pathway.[3] Studies have shown that treatment with imidazoquinolines can lead to the cleavage of caspase-9 and PARP, indicating the activation of the apoptotic cascade.[3] The pro-apoptotic activity is also associated with the modulation of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members.
Quantitative Data on Anti-Proliferative and Pro-Apoptotic Effects
The following tables summarize the quantitative effects of representative imidazoquinoline compounds on various cancer cell lines.
Table 1: IC50 Values of Representative Imidazoquinolines in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Reference |
| Imiquimod | Ishikawa | Endometrial Cancer | 53.85 ± 3.6 | 24 | [4] |
| Imiquimod | Ishikawa | Endometrial Cancer | 22.85 ± 3 | 48 | [4] |
| Imiquimod | Ishikawa | Endometrial Cancer | 15.98 ± 2.6 | 72 | [4] |
| Imiquimod | HEC-1A | Endometrial Cancer | 96.49 ± 9 | 24 | [4] |
| Imiquimod | HEC-1A | Endometrial Cancer | 56.48 ± 5 | 48 | [4] |
| Imiquimod | HEC-1A | Endometrial Cancer | 30.08 ± 3.4 | 72 | [4] |
Table 2: Induction of Apoptosis by Imiquimod in Endometrial Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin-V/7-AAD positive) | Time (hours) | Reference |
| Ishikawa | Control | ~5% | 72 | [4] |
| Ishikawa | Imiquimod (25 µg/mL) | ~35% | 72 | [4] |
| HEC-1A | Control | ~3% | 72 | [4] |
| HEC-1A | Imiquimod (50 µg/mL) | ~20% | 72 | [4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a representative method for determining the effect of imidazoquinolines on the viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., Ishikawa, HEC-1A) are seeded in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Compound Treatment: Serial dilutions of the imidazoquinoline compound (e.g., Imiquimod, 0–100 µg/mL) are prepared in culture medium and added to the respective wells.[4] Control wells receive medium with the vehicle used to dissolve the compound.
-
Incubation: The plates are incubated for predetermined time points (e.g., 24, 48, 72 hours) at 37°C.[4]
-
MTT Addition: After the incubation period, 20 µL of a 2.5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.[4]
-
Formazan Formation: The plates are incubated for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4]
-
Solubilization: The culture medium is carefully removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using appropriate software.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol outlines a standard procedure for quantifying apoptosis in imidazoquinoline-treated cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the imidazoquinoline compound at a predetermined concentration and for a specific duration.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed twice with cold PBS.[3]
-
Staining: The cells are resuspended in 1X binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions (e.g., FITC Annexin V Apoptosis Detection Kit).[3]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[3] Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: TLR7/8 signaling cascade initiated by imidazoquinolines.
Experimental Workflow Diagram
Caption: A representative workflow for assessing cell viability using the MTT assay.
Conclusion
The imidazoquinoline class of compounds represents a promising avenue for cancer therapy, primarily through the potent activation of the innate and adaptive immune systems via TLR7/8 agonism. The resulting anti-tumor immunity, coupled with direct pro-apoptotic effects on cancer cells, provides a dual mechanism for inhibiting tumor proliferation. While this compound itself has limited available data, the extensive research on other imidazoquinolines provides a strong foundation for understanding the potential anti-tumor effects of this chemical class. Further research into novel imidazoquinoline derivatives with improved efficacy and safety profiles is warranted to fully harness their therapeutic potential in oncology.
References
- 1. Imiquimod and the imidazoquinolones: mechanism of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toll-Like Receptor 7 Agonist Therapy with Imidazoquinoline Enhances Cancer Cell Death and Increases Lymphocytic Infiltration and Proinflammatory Cytokine Production in Established Tumors of a Renal Cell Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imiquimod Induces Apoptosis of Squamous Cell Carcinoma (SCC) Cells via Regulation of A20 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imiquimod Induces Apoptosis in Human Endometrial Cancer Cells In vitro and Prevents Tumor Progression In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cardiotoxicity Findings of Acodazole Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole Hydrochloride (NSC 305884), a synthetic imidazoquinoline derivative, demonstrated antineoplastic properties in early-stage clinical development. However, its progression was halted due to significant cardiotoxicity. This technical guide provides an in-depth analysis of the initial cardiotoxicity findings, summarizing quantitative data from Phase I clinical trials and preclinical studies. Detailed experimental protocols are presented to offer a comprehensive understanding of the methodologies employed. Furthermore, this document visualizes the proposed mechanism of action and the clinical trial workflow through structured diagrams, offering a valuable resource for researchers in pharmacology, toxicology, and oncology drug development.
Introduction
This compound is a synthetic compound belonging to the imidazoquinoline class of drugs, which was investigated for its potential as an antineoplastic agent.[1][2] Early studies identified its mechanism of action as a DNA intercalator, a process that disrupts DNA replication and is the basis for its anti-cancer activity.[3] Despite its potential, the clinical development of Acodazole was terminated due to the observation of significant and dose-limiting cardiotoxicity. This document serves as a technical guide to the initial cardiotoxicity findings, consolidating the available data for scientific and research purposes.
Quantitative Data Summary
The primary evidence for this compound's cardiotoxicity stems from Phase I clinical trials conducted in the late 1980s. The following tables summarize the key quantitative findings from these studies.
Table 1: Dose-Limiting Cardiotoxicity in Humans
| Parameter | Value | Reference |
| Dose-Limiting Toxicity Level | 1370 mg/m² (as a 1-hour infusion) | [3] |
| Peak Plasma Level at Dose-Limiting Toxicity | 19 ± 4 (SEM) µg/ml | [3] |
| Manifestations of Cardiotoxicity | ||
| Multiple premature ventricular contractions | [3] | |
| QTc interval prolongation | [3] | |
| Decreasing heart rate | [3] | |
| Polymorphic ventricular tachycardia ("torsades de pointes") at 1184 mg/m² | [1][2] |
Table 2: Pharmacokinetic and Preclinical Cardiotoxicity Data
| Parameter | Value | Species | Reference |
| Volume of Distribution at Steady State | 238 ± 18 liter/m² | Human | [3] |
| Total Body Clearance | 13.6 ± 0.9 liter/h/m² | Human | [3] |
| Urinary Excretion (48h) | 29 ± 2% | Human | [3] |
| Terminal Half-life (t1/2) | 20.7 h | Human | [1][2] |
| Preclinical Dose Eliciting Similar Plasma Concentrations | 2262 mg/m² (1-hour infusion) | Dog | [3] |
| Preclinical Cardiotoxic Findings | |||
| Prolongation of QTc intervals | Dog | [3] | |
| Reduction in heart rate | Dog | [3] | |
| Reduction in left ventricular dP/dt | Dog | [3] | |
| Reduction in mean blood pressures | Dog | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies that identified the cardiotoxicity of this compound.
Phase I Clinical Trial in Patients with Advanced Carcinomas
-
Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and pharmacokinetics of this compound administered as a 1-hour intravenous infusion every 21 days.
-
Patient Population: 37 patients with advanced carcinomas.
-
Dosing Regimen: Acodazole was administered as a 1-hour infusion repeated every 21 days. Dose escalation occurred until dose-limiting toxicity was observed.
-
Cardiac Monitoring: Electrocardiograms (ECGs) were performed to monitor cardiac function, with a specific focus on the QTc interval.
-
Pharmacokinetic Analysis: Acodazole plasma levels were assayed by high-performance liquid chromatography (HPLC). Plasma levels were measured to determine peak plasma concentration, volume of distribution, total body clearance, and urinary excretion.
Phase I Clinical Trial with Weekly Infusions
-
Objective: To evaluate the toxicity and pharmacokinetics of Acodazole administered as a 1-hour intravenous infusion once weekly for four weeks.
-
Patient Population: 33 patients treated over 51 courses.
-
Dosing Regimen: Doses ranged from 20 mg/m²/week to 888 mg/m²/week. A modified schedule for five patients involved escalating doses of 340 mg/m², 500 mg/m², 666 mg/m², and 888 mg/m² over four weeks.
-
Cardiac Monitoring: Close monitoring of patients for irregular pulse and electrocardiogram changes, specifically the Q-Ti interval.
-
Pharmacokinetic Analysis: Determination of the drug's clearance and terminal half-life.
Preclinical Evaluation in Dogs
-
Objective: To evaluate the cardiac toxicity of Acodazole at plasma concentrations similar to those achieved at the dose-limiting toxicity in humans.
-
Animal Model: Five dogs.
-
Dosing: A single 1-hour infusion of 2262 mg/m².
-
Cardiovascular Monitoring: Measurement of QTc intervals, heart rate, left ventricular dP/dt (a measure of myocardial contractility), and mean blood pressure.
Signaling Pathways and Experimental Workflows
The precise signaling pathway linking Acodazole's mechanism of action to its observed cardiotoxicity has not been fully elucidated. However, a hypothetical pathway can be proposed based on its known function as a DNA intercalator.
Hypothetical Signaling Pathway of Acodazole-Induced Cardiotoxicity
The primary mechanism of Acodazole is believed to be the intercalation into DNA, which inhibits DNA replication and transcription. This disruption of fundamental cellular processes in cardiomyocytes could lead to cellular dysfunction, impaired protein synthesis (including ion channels crucial for cardiac action potential), and ultimately, the observed electrophysiological abnormalities.
Caption: Hypothetical pathway of Acodazole-induced cardiotoxicity.
Experimental Workflow for Phase I Clinical Trials
The workflow for the Phase I clinical trials of this compound followed a standard dose-escalation design to identify the maximum tolerated dose and characterize toxicities.
Caption: Workflow of the Phase I dose-escalation clinical trial.
Conclusion
The initial clinical and preclinical investigations of this compound revealed significant, dose-limiting cardiotoxicity, primarily manifesting as electrophysiological disturbances including QTc interval prolongation and ventricular arrhythmias. These adverse effects ultimately led to the cessation of its clinical development. While the precise molecular signaling pathway connecting its DNA intercalating activity to these specific cardiac effects remains to be fully elucidated, the compiled data serves as a critical case study for drug development professionals. Understanding the cardiotoxic profile of historical compounds like Acodazole is invaluable for informing the cardiac safety assessment of new chemical entities, particularly those with similar chemical scaffolds or mechanisms of action.
References
An In-depth Technical Guide to the Imidazoquinoline Core of Acodazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acodazole is a synthetic compound characterized by its imidazoquinoline core structure.[1][2] It has been investigated for its antineoplastic properties, which are attributed to its ability to intercalate into DNA, thereby disrupting the process of DNA replication.[1] This technical guide provides a comprehensive overview of the chemical nature, mechanism of action, and available clinical data on Acodazole, with a focus on its core imidazoquinoline structure.
Chemical and Physical Properties
Acodazole, with the chemical name N-methyl-N-(4-((7-methyl-1H-imidazo(4,5-f)quinolin-9-yl)amino)phenyl)acetamide, is a small molecule belonging to the class of heterocyclic compounds.[3][4] Its structure features a fused ring system consisting of an imidazole ring fused to a quinoline ring, which is the characteristic imidazoquinoline scaffold.
Table 1: Physicochemical Properties of Acodazole
| Property | Value | Reference |
| Chemical Formula | C20H19N5O | [3][4] |
| Molecular Weight | 345.406 g/mol (average) | [3] |
| Monoisotopic Mass | 345.158960252 Da | [3] |
| CAS Number | 79152-85-5 | [1] |
Mechanism of Action: DNA Intercalation
The primary mechanism of action of Acodazole is its function as a DNA intercalator.[1] The planar imidazoquinoline ring system allows the molecule to insert itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, which in turn interferes with the function of enzymes essential for DNA replication and transcription, such as DNA polymerases and topoisomerases. The disruption of these fundamental cellular processes ultimately leads to the inhibition of cell division and can induce apoptosis, forming the basis of its antineoplastic activity.
Caption: Mechanism of Acodazole via DNA intercalation.
Synthesis
Preclinical and Clinical Data
Pharmacokinetics
A Phase I clinical trial of Acodazole administered as a 1-hour intravenous infusion provided initial pharmacokinetic data.
Table 2: Pharmacokinetic Parameters of Acodazole
| Parameter | Value | Note | Reference |
| Half-life (t1/2) | 20.7 hours | [2][5] | |
| Clearance | Primarily by nonrenal mechanisms | [2][5] |
Toxicity and Adverse Effects
The Phase I trial also identified several dose-limiting toxicities.
Table 3: Observed Toxicities of Acodazole in a Phase I Trial
| Toxicity | Severity | Dose Range | Reference |
| Cardiotoxicity | Prolonged Q-Ti interval, polymorphic ventricular tachycardia ("torsades des pointes") | Observed at various doses, severe at 1184 mg/m² | [2][5] |
| Nausea and Vomiting | Mild to moderate | 20 mg/m²/week to 888 mg/m²/week | [2][5] |
| Infusion Site Reaction | Moderate burning and erythema | 20 mg/m²/week to 888 mg/m²/week | [2][5] |
Due to the significant cardiotoxicity observed, further clinical development of Acodazole was likely halted, which may explain the limited availability of more recent and detailed data.[2][5]
Experimental Protocols
Detailed, step-by-step experimental protocols specifically for Acodazole are not available in the public domain. However, based on its mechanism of action, a generic experimental workflow for assessing its DNA intercalation activity can be outlined.
DNA Intercalation Assay (Generic Protocol)
A common method to assess DNA intercalation is through a DNA unwinding assay using a topoisomerase.
Caption: Workflow for a DNA intercalation assay.
Distinction from Nocodazole
It is important to distinguish Acodazole from Nocodazole, another antineoplastic agent. While both have been used in cancer research, their mechanisms of action are fundamentally different. Acodazole is an imidazoquinoline that acts as a DNA intercalator. In contrast, Nocodazole is a benzimidazole derivative that functions by depolymerizing microtubules, thereby disrupting the mitotic spindle and arresting cells in mitosis.
Conclusion
Acodazole is a synthetic imidazoquinoline with demonstrated antineoplastic activity stemming from its ability to intercalate into DNA. While early clinical investigations showed some promise, significant cardiotoxicity has limited its further development. The available data highlights the therapeutic potential of the imidazoquinoline scaffold but also underscores the importance of careful toxicological profiling in drug development. Further research on derivatives of the Acodazole structure could potentially lead to new antineoplastic agents with improved safety profiles.
References
- 1. Nocodazole action on tubulin assembly, axonal ultrastructure and fast axoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanomolar concentrations of nocodazole alter microtubule dynamic instability in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microtubule assembly in cultured myoblasts and myotubes following nocodazole induced microtubule depolymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Acodazole Hydrochloride: A Technical Review of its Antineoplastic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole hydrochloride (NSC 305884) is a synthetic imidazoquinoline derivative that was investigated for its potential as an antineoplastic agent. Its primary mechanism of action is believed to be DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to cytotoxicity. However, the clinical development of Acodazole was significantly hampered by the observation of severe cardiotoxicity and a lack of demonstrable antitumor activity in early-phase clinical trials. This technical guide provides a comprehensive review of the available preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, and the toxicities that limited its development. The scarcity of published preclinical data suggests that its development was halted at an early stage. This document serves as a consolidated resource for researchers in oncology and drug development, offering insights into the therapeutic potential and challenges associated with this class of compounds.
Chemical and Physical Properties
This compound is the hydrochloride salt of Acodazole. Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | N-methyl-N-[4-[(7-methyl-1H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide, monohydrochloride |
| Synonyms | Acodazole HCl, NSC 305884 |
| Molecular Formula | C₂₀H₁₉N₅O·HCl |
| CAS Number | 55435-65-9[1] |
| Chemical Structure | Imidazoquinoline derivative[2] |
Mechanism of Action: DNA Intercalation
Acodazole is a DNA intercalating agent.[2][3] This class of compounds typically possesses planar aromatic ring structures that enable them to insert themselves between the base pairs of the DNA double helix. This physical insertion leads to a distortion of the DNA structure, causing it to unwind and lengthen. The functional consequences of DNA intercalation are profound, as it can interfere with the binding of DNA and RNA polymerases, as well as topoisomerases, thereby inhibiting DNA replication and transcription. This disruption of fundamental cellular processes is particularly cytotoxic to rapidly dividing cells, such as cancer cells.
While the general mechanism of DNA intercalation is understood, the specific molecular interactions of Acodazole with DNA, including any base pair preferences or the precise nature of the conformational changes it induces, are not well-documented in publicly available literature.
Preclinical Data
A thorough review of the scientific literature reveals a significant lack of publicly available preclinical data for this compound. Key in vitro and in vivo studies that are standard in the preclinical development of an antineoplastic agent have not been published. This includes:
-
In Vitro Cytotoxicity: There is no published data detailing the cytotoxic effects of Acodazole against a panel of human cancer cell lines. Therefore, IC₅₀ (half-maximal inhibitory concentration) values, which are critical for assessing the potency and selectivity of an anticancer agent, are not available.
-
In Vivo Efficacy: Similarly, there are no published studies on the efficacy of Acodazole in animal models of cancer, such as human tumor xenografts in immunodeficient mice. Such studies are essential for evaluating the antitumor activity of a compound in a living organism and for determining a therapeutic window.
The absence of this fundamental preclinical data strongly suggests that this compound either showed insufficient efficacy or prohibitive toxicity in early, unpublished studies, leading to the discontinuation of its development before extensive research was conducted.
Standard Preclinical Workflow for Antineoplastic Drugs
For context, the typical preclinical development workflow for a potential anticancer drug is illustrated below. This workflow highlights the stages for which data on Acodazole is not publicly available.
References
- 1. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Acodazole Hydrochloride's Bioactivity: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acodazole hydrochloride (NSC 305884) is a synthetic imidazoquinoline derivative that has been investigated for its potential antimicrobial and antineoplastic properties.[1] Early-stage clinical evaluation revealed dose-limiting cardiotoxicity, which has significantly impacted its development. This technical guide synthesizes the publicly available data on the foundational bioactivity of this compound, with a focus on its mechanism of action, clinical pharmacokinetics, and observed toxicities. Due to the limited extent of published foundational research, this document primarily draws from a Phase I clinical trial conducted in the 1980s.
Mechanism of Action
Acodazole is described as a DNA intercalator, a mechanism that leads to the disruption of DNA replication.[2] This mode of action is the basis for its potential antineoplastic activity.
Clinical Evaluation: Phase I Trial
A Phase I clinical trial was conducted to evaluate the safety and pharmacokinetics of this compound administered as a 1-hour intravenous infusion weekly for four weeks.[1]
Experimental Protocol
-
Study Population: 33 patients with various neoplasms.[1]
-
Dosage Regimen: Doses ranged from 20 mg/m²/week to 888 mg/m²/week.[1] A modified schedule was also implemented for five patients, starting at 340 mg/m² in week one and escalating to 888 mg/m² by week four.[1]
-
Administration: 1-hour intravenous infusion.[1]
-
Monitoring: Patients were monitored for toxicities and electrocardiogram (ECG) changes. Pharmacokinetic parameters were also assessed.[1]
Pharmacokinetics
Pharmacokinetic analysis from the Phase I trial revealed the following:
| Parameter | Value | Citation |
| Terminal Half-life (t½) | 20.7 hours | [1] |
| Clearance | Primarily by nonrenal mechanisms | [1] |
Bioactivity and Clinical Observations
Antitumor Activity
No significant antitumor activity was observed in the Phase I clinical trial.[1]
Toxicity Profile
The study identified several toxicities associated with this compound administration.
| Toxicity | Severity | Observations | Citation |
| Nausea and Vomiting | Mild to Moderate | Commonly observed among patients. | [1] |
| Infusion Site Reactions | Moderate | Burning and erythema at the infusion site. | [1] |
| Cardiotoxicity | Severe | A patient treated at 1184 mg/m² developed an irregular pulse, prolonged Q-T interval (Q-Ti), and polymorphic ventricular tachycardia ("torsades de pointes").[1] | |
| Q-Ti Prolongation | Dose-Independent | 20% or greater Q-Ti prolongation was observed in 20 of 27 treatments in a cohort of five patients, occurring at all dose levels. The prolongation resolved 24-36 hours after each infusion.[1] |
Signaling Pathways and Experimental Workflows
Due to the limited and dated nature of the available research, specific signaling pathways affected by this compound have not been elucidated in the provided search results. The primary mechanism is identified as DNA intercalation, a direct action on DNA rather than a complex signaling cascade.
Logical Relationship of this compound's Properties
Figure 1. Logical flow from mechanism to clinical outcome for this compound.
Conclusion
The foundational research on this compound is primarily limited to a single Phase I clinical trial from 1987. While its mechanism as a DNA intercalator suggested potential as an antineoplastic agent, clinical investigation revealed a lack of efficacy and, more critically, significant cardiotoxicity in the form of Q-Ti prolongation.[1] This adverse effect ultimately halted its further development.[1] For drug development professionals, the case of this compound serves as an important example of how early-phase clinical trials are crucial for identifying insurmountable safety signals. Further research into this compound would necessitate strategies to mitigate its cardiotoxic effects.
References
Methodological & Application
Acodazole Hydrochloride: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acodazole hydrochloride is a synthetic compound belonging to the imidazoquinoline class, which has demonstrated antineoplastic properties. Its primary mechanism of action is believed to be through the intercalation of DNA, leading to the disruption of essential cellular processes like DNA replication and transcription, ultimately resulting in cell cycle arrest and apoptosis. This document provides detailed protocols for a panel of in vitro assays to characterize the cytotoxic and mechanistic activities of this compound.
Mechanism of Action: DNA Intercalation
This compound's planar imidazoquinoline structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the function of enzymes such as DNA polymerases and topoisomerases, which are crucial for DNA replication and repair.
Caption: Mechanism of action for this compound.
Quantitative Data Summary
The following data is illustrative and serves as an example of expected results from the described assays. Actual experimental results may vary.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HeLa | Cervical Carcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| HepG2 | Hepatocellular Carcinoma | 10.4 |
Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (10 µM for 24h)
| Cell Cycle Phase | Control (%) | Acodazole HCl (%) |
| G0/G1 | 65 | 45 |
| S | 25 | 20 |
| G2/M | 10 | 35 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-cell control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the in vitro cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
MCF-7 cells
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at a concentration around its IC50 (e.g., 10 µM) for 24 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
DNA Intercalation Assay (DNA Unwinding Assay)
This assay determines if this compound unwinds supercoiled DNA, a characteristic of DNA intercalators.
Materials:
-
This compound
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
In a reaction tube, mix the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add Topoisomerase I to the reaction mixture.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Run the samples on an agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light.
-
An intercalating agent will cause the relaxed DNA (produced by topoisomerase I) to re-supercoil upon removal of the drug during electrophoresis, resulting in a band that migrates faster than the relaxed control.
Caption: Principle of the DNA unwinding assay for intercalation.
Application Notes and Protocols for Nocodazole Treatment in Cell Culture
A Note on "Acodazole Hydrochloride": Initial searches for "this compound" yielded limited and often conflated results with the well-characterized agent, Nocodazole. While some sources describe Acodazole as a DNA intercalator, a significant body of scientific literature details the use of Nocodazole as a potent microtubule-depolymerizing agent in cancer cell culture studies. Due to the extensive and reproducible data available for Nocodazole, these application notes will focus on its use. Researchers are advised to verify the specific agent and its mechanism of action for their studies.
Introduction to Nocodazole
Nocodazole is a synthetic chemical compound that acts as a reversible anti-neoplastic agent by disrupting the polymerization of microtubules.[1][2] This interference with microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][3] Its ability to synchronize cell populations in mitosis makes it a valuable tool in cancer research and drug development.
Mechanism of Action: Nocodazole binds to β-tubulin, a subunit of microtubules, and inhibits its polymerization.[3][4] This disruption of the microtubule network is crucial for several cellular processes, including the formation of the mitotic spindle, vesicular transport, and cell structure maintenance.[1] The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in prometaphase, which can trigger the apoptotic cascade.[1]
Quantitative Data: Nocodazole Activity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Nocodazole can vary significantly depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| HeLa | Cervical Cancer | 0.14 | 48 | XTT |
| LT12 (multi-drug resistant) | Rat Leukemia | 0.07 | 48 | XTT |
| L1210 | Mouse Leukemia | 0.05 | 48 | XTT |
| L1210 (vincristine-resistant) | Mouse Leukemia | 0.09 | 48 | XTT |
| P388 (adriamycin-resistant) | Mouse Leukemia | 0.17 | 48 | XTT |
| CAL 27 | Head and Neck Squamous Cell Carcinoma | 10.8 | 24 | Not Specified |
| FaDu | Head and Neck Squamous Cell Carcinoma | 12.4 | 24 | Not Specified |
| CAL 27 | Head and Neck Squamous Cell Carcinoma | 2.5 | 48 | Not Specified |
| FaDu | Head and Neck Squamous Cell Carcinoma | 2.9 | 48 | Not Specified |
Experimental Protocols
General Guidelines for Nocodazole Preparation and Storage
-
Reconstitution: Nocodazole is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in dimethyl sulfoxide (DMSO).[2][5] For example, to make a 1 mg/mL stock, dissolve 10 mg of Nocodazole in 10 mL of DMSO.[2]
-
Storage: Store the lyophilized powder at room temperature. The reconstituted stock solution should be stored at -20°C and protected from light.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[2] Once in solution, it is best to use it within 2 months to maintain its potency.[2]
Protocol for Cell Viability (MTT) Assay
This protocol is used to assess the effect of Nocodazole on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nocodazole stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.
-
Nocodazole Treatment: Prepare serial dilutions of Nocodazole in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5% and should be consistent across all wells, including the vehicle control.[5] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Nocodazole. Include a vehicle control (medium with DMSO only) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Nocodazole on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nocodazole stock solution
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of Nocodazole (e.g., 50 ng/mL) for a specific duration (e.g., 10-11 hours) to induce G2/M arrest.[7]
-
Cell Harvesting:
-
Adherent cells: Collect the culture medium (which may contain detached mitotic cells). Wash the attached cells with PBS, then add trypsin-EDTA to detach them. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly.
-
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Protocol for Apoptosis Induction and Detection (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic cells following Nocodazole treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nocodazole stock solution
-
6-well plates
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Nocodazole at a concentration known to induce apoptosis (e.g., 7.5 µM for 24 hours) as determined from viability assays.[8]
-
Cell Harvesting: Harvest both floating and attached cells as described in the cell cycle analysis protocol.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Signaling Pathways and Visualizations
Nocodazole has been shown to affect several signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9][10][11]
Nocodazole's Effect on the PI3K/Akt Signaling Pathway
Studies have shown that Nocodazole can inhibit the PI3K/Akt signaling pathway.[9][10][11] This inhibition appears to occur by interfering with the binding of the p85 subunit of PI3K to the activated EGF receptor (EGFR).[9][10] This disruption prevents the downstream activation of Akt, a key protein kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. The inhibition of Akt phosphorylation by Nocodazole contributes to its pro-apoptotic effects.[9][10][11]
Caption: Nocodazole inhibits the PI3K/Akt pathway by disrupting p85 binding to EGFR.
Experimental Workflow for Nocodazole Treatment and Analysis
The following diagram illustrates a typical workflow for studying the effects of Nocodazole on cancer cells.
Caption: Workflow for analyzing the effects of Nocodazole on cancer cells.
Logical Relationship of Nocodazole's Cellular Effects
This diagram outlines the cause-and-effect relationship of Nocodazole's action in a cancer cell.
References
- 1. Nocodazole - Wikipedia [en.wikipedia.org]
- 2. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 3. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Nocodazole provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Investigation of the effect of nocodazole on the PI3K/Akt signaling pathway in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing Acodazole Hydrochloride solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acodazole Hydrochloride
This compound is a synthetic imidazoquinoline derivative recognized for its antineoplastic properties.[1] As a DNA intercalating agent, it disrupts DNA replication, leading to cytotoxic effects in rapidly dividing cells.[1] Its hydrochloride salt form is intended to improve solubility for laboratory and potential clinical applications. Understanding its fundamental properties and handling requirements is crucial for its effective use in research and drug development.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | N-methyl-N-[4-[(7-methyl-1H-imidazo[4,5-f]quinolin-9-yl)amino]phenyl]acetamide, monohydrochloride | [2] |
| Molecular Formula | C₂₀H₁₉N₅O · HCl | [2] |
| Molecular Weight | 381.86 g/mol | [2] |
| CAS Number | 55435-65-9 | [1] |
| Appearance | Solid (form to be determined empirically) | |
| Melting Point | 315-317 °C | [2] |
Protocols for Solution Preparation and Handling
Due to the limited availability of specific data, the following protocols provide a framework for the empirical determination of solubility and the preparation of stock solutions.
Solubility Determination Protocol
This protocol outlines a method to determine the solubility of this compound in common laboratory solvents.
Materials:
-
This compound powder
-
Solvents: Sterile deionized water, Dimethyl sulfoxide (DMSO), Ethanol (95% and absolute)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
-
Calibrated balance
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of each solvent (e.g., 1 ml) in a microcentrifuge tube.
-
Ensure there is undissolved solid material at the bottom of the tube.
-
-
Equilibration:
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker or rotator) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Determine the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve can be established) or HPLC.
-
-
Record Results:
-
Express the solubility in mg/mL and molarity (M).
-
Data Recording Table for Solubility:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Observations |
| Deionized Water | 25 | |||
| DMSO | 25 | |||
| Ethanol (95%) | 25 | |||
| Ethanol (Absolute) | 25 |
Preparation of Stock Solutions
General Recommendations:
-
For cell-based assays, DMSO is often the solvent of choice for initial stock solutions due to its ability to dissolve many organic compounds.[3] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Prepare high-concentration stock solutions (e.g., 10 mM, 50 mM, or 100 mM) to minimize the volume of solvent added to experimental systems.
-
Use sterile techniques and sterile, nuclease-free solvents when preparing solutions for cell culture or other biological assays.
Protocol for a 10 mM Stock Solution in DMSO:
-
Calculation:
-
Molecular Weight of this compound = 381.86 g/mol
-
To prepare 1 mL of a 10 mM solution, you need: 10 mmol/L * 1 L/1000 mL * 381.86 g/mol * 1 mol/1000 mmol * 1000 mg/g = 3.8186 mg
-
-
Procedure:
-
Weigh out 3.82 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Stability Assessment
The stability of this compound in solution should be assessed under various conditions.
Protocol for Assessing Stability in Solution:
-
Prepare Solutions: Prepare solutions of this compound in the desired solvents and at relevant concentrations.
-
Storage Conditions: Aliquot the solutions and store them under different conditions:
-
Temperature: -20°C, 4°C, room temperature (20-25°C), and 37°C.
-
Light: Protected from light (amber tubes or wrapped in foil) and exposed to ambient light.
-
pH: For aqueous solutions, prepare buffers at different pH values (e.g., pH 5, 7.4, and 9).
-
-
Time Points: At various time points (e.g., 0, 24h, 48h, 1 week, 1 month), take an aliquot from each condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a stability-indicating method, such as HPLC, to detect any degradation products.
-
Data Recording: Record the percentage of the initial concentration remaining at each time point for each condition.
Data Recording Table for Stability:
| Solvent | pH | Temperature (°C) | Light Exposure | % Remaining at 24h | % Remaining at 1 week | % Remaining at 1 month |
| DMSO | N/A | -20 | Dark | |||
| Deionized Water | 7.4 | 4 | Dark | |||
| Cell Culture Medium | 7.4 | 37 | Dark |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay such as MTT or WST-1.[4][5]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for an in vitro cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight in the dark.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Recording Table for Cytotoxicity:
| Concentration (µM) | Absorbance (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
DNA Intercalation Assay (DNA Unwinding)
This is a conceptual protocol based on the principle that DNA intercalators unwind the DNA double helix. This can be detected by changes in the migration of supercoiled plasmid DNA on an agarose gel.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Topoisomerase I (optional, to relax the plasmid)
-
Agarose gel electrophoresis system
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Reaction buffer
Workflow Diagram:
Caption: Workflow for a DNA unwinding assay.
Procedure:
-
Reaction Setup: In microcentrifuge tubes, set up reactions containing a fixed amount of supercoiled plasmid DNA (e.g., 250 ng) in a reaction buffer.
-
Add this compound: Add increasing concentrations of this compound to the reactions. Include a no-drug control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
(Optional Topoisomerase I Step): To enhance the visualization of unwinding, Topoisomerase I can be added to the reactions to relax the supercoiled DNA. The intercalation of this compound will hinder the religation activity of Topoisomerase I, leading to an accumulation of relaxed and nicked DNA.
-
Stop Reaction: Stop the reactions by adding a stop solution (e.g., containing SDS and proteinase K if enzymes are used) and DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the electrophoresis until the different forms of plasmid DNA (supercoiled, relaxed, linear) are separated.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the bands under UV light. Intercalation will cause the supercoiled DNA to unwind, altering its migration pattern. An increase in the amount of relaxed or nicked DNA with increasing drug concentration indicates intercalation.
Mechanism of Action and Signaling Pathway
This compound is proposed to act as a DNA intercalator. This mechanism inhibits crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Proposed Signaling Pathway:
Caption: Proposed mechanism of this compound.
This diagram illustrates a plausible pathway where this compound intercalates into DNA, leading to the inhibition of DNA replication and transcription. This triggers a DNA damage response, activating pathways that result in cell cycle arrest and apoptosis. This is a generalized pathway for DNA intercalating agents and would need to be experimentally validated for this compound.
References
- 1. who.int [who.int]
- 2. fda.gov [fda.gov]
- 3. Insight into the biochemical mechanism of DNA helicases provided by bulk-phase and single-molecule assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Application of Acodazole Hydrochloride in Colon Cancer Cell Lines: A Review of Available Data
Note to the Reader: As of the latest available research, there is no specific scientific literature detailing the application or effects of a compound named "Acodazole Hydrochloride" on colon cancer cell lines. The information presented herein is based on a comprehensive search of scholarly articles and databases. It is possible that the compound is known by a different name, is in a very early stage of research and not yet published, or the name may be a misspelling.
This document will instead provide a detailed overview of the application of other chemical compounds that have been investigated for their efficacy against colon cancer cell lines, as found in the current scientific literature. This will serve as a valuable resource for researchers by detailing established protocols and the mechanisms of action of various anti-cancer agents in this context.
Alternative Compounds Investigated in Colon Cancer Cell Lines
Several compounds have demonstrated significant anti-cancer effects on colon cancer cell lines through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. The following sections summarize the key findings and experimental protocols for some of these compounds.
Quantitative Data Summary
The efficacy of various compounds on different colon cancer cell lines is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes the IC50 values for several compounds discussed in the literature.
| Compound | Cell Line | IC50 Value | Reference |
| ITH-6 | HT-29 | 0.44 µM | [1] |
| ITH-6 | COLO 205 | 0.98 µM | [1] |
| ITH-6 | KM 12 | 0.41 µM | [1] |
| Albendazole | HT-29 | 0.12 µM | [2] |
| Albendazole Sulfoxide | HT-29 | 2.35 µM | [2] |
| SN-38 | HCT116 | 0.02 µM | [3] |
| SN-38 | HT-29 | 0.5 µM | [3] |
| SN-38 | COLO 205 | 1 µM | [3] |
| SN-38 | SW948 | >10 µM | [3] |
Key Mechanisms of Action
The primary mechanisms by which these compounds exert their anti-cancer effects are through the induction of apoptosis and the arrest of the cell cycle at various phases.
Apoptosis Induction
Apoptosis is a critical pathway for eliminating cancerous cells. Several compounds trigger this process in colon cancer cells.
-
Econazole: At higher doses (40-60 µM), Econazole induces apoptosis in COLO 205 cells. This is evidenced by the activation of caspases 3 and 9, but not caspase 8, and is accompanied by the translocation of cytochrome c and apoptosis-inducing factor (AIF).[4]
-
Imidazole: This compound inhibits the viability of DLD-1 and HCT-116 cells by activating apoptosis. The mechanism involves increased generation of reactive oxygen species (ROS), activation of caspases, and upregulation of apoptotic proteins.[5]
-
Chlorogenic Acid (CGA): CGA induces apoptosis in HT-29 cells by reducing the expression of Bcl-2 and NF-κB, while increasing the expression of caspases 3 and 9, and elevating ROS levels.[6]
-
Albendazole: This anthelmintic drug has been shown to induce apoptosis in various human colon adenocarcinoma cell lines, including HCT-15, HCT-116, HT-29, and SW480.[7]
Cell Cycle Arrest
Halting the cell cycle is another effective strategy to inhibit tumor growth.
-
Econazole: At lower doses (5-20 µM), Econazole causes G0/G1 phase arrest in COLO 205 cells. This is associated with increased protein levels of p53, p21/Cip1, and p27/Kip1, and suppression of CDK2 and CDK4 kinase activity.[4]
-
Acetylcorynoline (ACN): ACN has been shown to induce cell cycle arrest in colon cancer cells.[8]
-
Chlorogenic Acid (CGA): CGA induces cell cycle arrest in HT-29 cells by increasing the expression of p21 and p53.[6]
-
ITH-6: This indanone derivative arrests colon cancer cells at the G2/M phase of the cell cycle.[1]
-
Albendazole: The mechanism of action for Albendazole includes the arrest of HT-29 cells at the G2/M phase.[2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the efficacy of anti-cancer compounds on colon cancer cell lines.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed colon cancer cells (e.g., HT-29, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Econazole, Imidazole) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic cells.
Protocol:
-
Cell Treatment: Treat colon cancer cells with the test compound at its IC50 concentration for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Western Blot Analysis
This technique is used to detect specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, p53, Cyclin D1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Econazole-induced intrinsic apoptosis pathway in colon cancer cells.
Caption: Mechanism of Econazole-induced G0/G1 cell cycle arrest.
Caption: A generalized workflow for screening anti-cancer compounds.
References
- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of econazole-induced toxicity on human colon cancer cells: G0/G1 cell cycle arrest and caspase 8-independent apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorogenic acid induces apoptosis and cell-cycle arrest in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of apoptosis and autophagy by albendazole in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcorynoline Induces Apoptosis and G2/M Phase Arrest through the c-Myc Signaling Pathway in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acodazole Hydrochloride in Lung Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acodazole Hydrochloride (NSC 305884) is a synthetic compound belonging to the imidazoquinoline class of molecules.[1][2] Its proposed mechanism of action is through DNA intercalation, a process that disrupts DNA replication and can lead to cell death, marking it as a potential antineoplastic agent.[3][4] DNA intercalators are a known class of anticancer agents that insert themselves between the base pairs of DNA, leading to structural changes that can inhibit the functions of DNA-associated proteins like polymerases and topoisomerases.
Clinical investigation of Acodazole in a Phase I trial, which included patients with lung neoplasms, was conducted. However, the trial revealed significant cardiotoxicity, and no notable antitumor activity was observed at the tested doses.[1][2] To date, there is a notable lack of publicly available preclinical data specifically detailing the efficacy of this compound in lung cancer cell lines or in vivo lung cancer models.
These application notes, therefore, serve a dual purpose. Firstly, they summarize the existing knowledge on Acodazole. Secondly, they provide a comprehensive set of standardized protocols and conceptual frameworks for researchers interested in evaluating Acodazole or other novel DNA-intercalating imidazoquinoline derivatives in lung cancer research models. The provided experimental designs are templates that can be adapted for the systematic investigation of such compounds.
Mechanism of Action: DNA Intercalation
Acodazole, as an imidazoquinoline derivative, is believed to exert its cytotoxic effects by intercalating into the DNA double helix. This non-covalent insertion between adjacent base pairs leads to a distortion of the DNA structure, which can trigger a cascade of cellular events culminating in apoptosis.
Caption: Proposed signaling pathway of this compound.
Data Presentation: A Template for In Vitro Efficacy
While specific data for Acodazole in lung cancer is not available, the following table provides a template for how to structure and present in vitro cytotoxicity data for a novel compound. This format allows for a clear and concise comparison of a compound's activity across different lung cancer subtypes.
Table 1: Hypothetical In Vitro Cytotoxicity of a Novel DNA Intercalator in Human Lung Cancer Cell Lines
| Cell Line | Histological Subtype | IC50 (µM) after 72h exposure |
| A549 | Adenocarcinoma | e.g., 5.2 ± 0.7 |
| H460 | Large Cell Carcinoma | e.g., 3.8 ± 0.5 |
| H520 | Squamous Cell Carcinoma | e.g., 8.1 ± 1.2 |
| H1975 | Adenocarcinoma (EGFR T790M) | e.g., 6.5 ± 0.9 |
| H226 | Squamous Cell Carcinoma | e.g., 9.3 ± 1.5 |
| BEAS-2B | Normal Bronchial Epithelium | e.g., > 50 |
Data presented as Mean ± Standard Deviation from three independent experiments.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer effects of a compound like this compound in lung cancer models.
Protocol 1: In Vitro Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Lung cancer cell lines (e.g., A549, H460) and a normal lung cell line (e.g., BEAS-2B)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or test compound), dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells and use non-linear regression (log(inhibitor) vs. response) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 values.
Caption: Workflow for In Vitro Cytotoxicity Assay.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay quantifies the induction of apoptosis by the test compound.
Materials:
-
Lung cancer cells
-
6-well plates
-
Test compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: a. Wash the cell pellet twice with cold PBS. b. Resuspend the cells in 100 µL of 1X Binding Buffer. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). d. Gently vortex and incubate for 15 minutes at room temperature in the dark. e. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour.
-
FITC-negative/PI-negative: Live cells
-
FITC-positive/PI-negative: Early apoptotic cells
-
FITC-positive/PI-positive: Late apoptotic/necrotic cells
-
FITC-negative/PI-positive: Necrotic cells
-
Protocol 3: In Vivo Xenograft Lung Cancer Model
This protocol provides a general framework for evaluating the in vivo efficacy of a test compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice)
-
Human lung cancer cells (e.g., H460)
-
Matrigel
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: a. Harvest lung cancer cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. b. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration: a. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule (e.g., 20 mg/kg, daily for 21 days). b. The control group should receive the vehicle on the same schedule.
-
Monitoring: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the animals for any signs of toxicity.
-
Endpoint: a. Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm^3) or at the end of the treatment period. b. Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Conclusion and Future Directions
While this compound itself did not advance in clinical trials due to toxicity and lack of efficacy, its chemical scaffold and mechanism of action as a DNA intercalator remain of interest in oncology research. The protocols and frameworks provided here offer a structured approach for the preclinical evaluation of new imidazoquinoline derivatives or other DNA-intercalating agents in lung cancer. Future research should focus on synthesizing analogs with an improved therapeutic index, characterized by potent anti-tumor activity and reduced off-target toxicities. A thorough preclinical assessment, following the methodologies outlined, will be critical in identifying promising new candidates for the treatment of lung cancer.
References
- 1. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
Application Notes and Protocols for the Administration of Investigational New Drugs in Animal Studies: A General Framework
Disclaimer: Despite a comprehensive search of publicly available scientific literature, specific preclinical data regarding Acodazole Hydrochloride administration protocols, pharmacokinetics, and toxicology in animal models could not be located. The following application notes and protocols are therefore provided as a general framework for designing and conducting animal studies for an investigational new drug, based on established guidelines and common practices in preclinical research.
Introduction
These application notes provide a generalized guide for researchers, scientists, and drug development professionals on the administration and evaluation of investigational compounds in animal models. The protocols outlined below are based on standard guidelines for the use of laboratory animals and are intended to serve as a starting point for study design in the absence of compound-specific data. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
General Guidelines for Substance Administration
The route of administration, dosing volume, and frequency should be carefully selected based on the physicochemical properties of the test article, the scientific goals of the study, and the species of animal being used.
Table 1: Recommended Maximum Injection/Administration Volumes for Common Laboratory Animals
| Species | Route of Administration | Maximum Volume (per site) | Needle Gauge (recommended) |
| Mouse | Intravenous (IV) - tail vein | 0.2 mL (bolus) | 27-30 G |
| Intraperitoneal (IP) | 0.5 mL | 25-27 G | |
| Subcutaneous (SC) | 0.5 mL | 25-27 G | |
| Intramuscular (IM) | 0.05 mL | 27-30 G | |
| Oral (PO) - gavage | 0.5 mL | 20-22 G (ball-tipped) | |
| Rat | Intravenous (IV) - tail vein | 1 mL/kg (bolus) | 23-25 G |
| Intraperitoneal (IP) | 5-10 mL/kg | 23-25 G | |
| Subcutaneous (SC) | 5-10 mL/kg | 23-25 G | |
| Intramuscular (IM) | 0.2 mL | 23-25 G | |
| Oral (PO) - gavage | 5-10 mL/kg | 16-18 G (ball-tipped) | |
| Rabbit | Intravenous (IV) - marginal ear vein | 1-5 mL (bolus) | 23-25 G |
| Intraperitoneal (IP) | 20 mL/kg | 21-23 G | |
| Subcutaneous (SC) | 20-30 mL | 21-23 G | |
| Intramuscular (IM) | 0.5 mL | 22-25 G | |
| Oral (PO) - gavage | 15 mL/kg | 10-14 Fr (feeding tube) |
Note: These are general guidelines. The exact volumes may vary depending on the specific institutional guidelines and the nature of the substance being administered. It is crucial to consult with veterinary staff and adhere to approved IACUC protocols.[1][2]
Experimental Protocols
General Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of a test compound after a single administration.
Animal Model: Male and female Sprague-Dawley rats (n=3-5 per sex per time point).
Methodology:
-
Acclimation: Animals are acclimated for at least 5 days prior to the study.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
-
Dose Formulation: The test compound is formulated in an appropriate vehicle (e.g., saline, PBS, 0.5% methylcellulose). The concentration is calculated based on the desired dose and the mean body weight of the animals.
-
Administration: A single dose is administered via the selected route (e.g., intravenous bolus or oral gavage).
-
Sample Collection: Blood samples (approx. 0.25 mL) are collected from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an appropriate anticoagulant at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis.
General Repeat-Dose Toxicology Study Protocol
Objective: To evaluate the potential toxicity of a test compound after repeated administration over a specified duration.
Animal Model: Male and female Wistar rats (n=10 per sex per group).
Methodology:
-
Group Allocation: Animals are randomly assigned to control and treatment groups. Typically, this includes a vehicle control group and at least three dose level groups (low, mid, and high).
-
Dose Formulation and Administration: The test compound is formulated daily and administered once daily for a specified period (e.g., 28 days) via the intended clinical route.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, changes in behavior, body weight, and food consumption.
-
Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed. Tissues are collected, preserved in formalin, and processed for histopathological examination.
-
Data Analysis: Data from all endpoints are statistically analyzed to identify any dose-related adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) is determined.[3][4]
Visualizations
Caption: General workflow for a preclinical in vivo study.
Caption: Decision tree for selecting an administration route.
References
Application Notes and Protocols for Assessing Acodazole Hydrochloride Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acodazole Hydrochloride is an antineoplastic agent that demonstrates cytotoxic effects against various cancer cell lines. Understanding the dose-dependent toxicity, mechanism of cell death, and target specificity is crucial for its development as a therapeutic agent.[1] These application notes provide a comprehensive overview of the techniques and protocols for assessing the cytotoxicity of this compound in vitro. Based on its structural and functional similarities to Nocodazole, this compound is presumed to act as a microtubule-depolymerizing agent, leading to cell cycle arrest and subsequent apoptosis.[2][3][4]
Mechanism of Action
This compound is believed to exert its cytotoxic effects by interfering with the polymerization of microtubules.[2] Microtubules are essential components of the cytoskeleton involved in critical cellular processes, including the formation of the mitotic spindle during cell division.[2] By disrupting microtubule dynamics, this compound induces an arrest of the cell cycle at the G2/M phase.[2][5][6] Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway.[2][3] This process involves the depolarization of the mitochondrial membrane, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[3]
Experimental Protocols
Several key experiments are recommended to comprehensively assess the cytotoxicity of this compound. These include assays to determine cell viability, membrane integrity, and the induction of apoptosis.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[7][8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed with a lysis buffer).
Apoptosis Assessment using Annexin V-FITC/PI Staining
Annexin V-FITC and Propidium Iodide (PI) double staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V⁻/PI⁻, early apoptotic: Annexin V⁺/PI⁻, late apoptotic: Annexin V⁺/PI⁺, necrotic: Annexin V⁻/PI⁺).
Cell Cycle Analysis using Propidium Iodide Staining
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Treat cells with this compound for 12-24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data obtained from the aforementioned experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | 15.2 | 8.4 | 5.1 |
| HeLa | 12.8 | 7.1 | 4.3 |
| A549 | 20.5 | 11.3 | 7.8 |
Table 2: Apoptosis Induction by this compound in HeLa Cells (24h Treatment)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| 0 (Control) | 95.1 | 2.5 | 1.8 | 0.6 |
| 5 | 70.3 | 15.8 | 10.2 | 3.7 |
| 10 | 45.6 | 28.9 | 20.5 | 5.0 |
| 20 | 20.1 | 45.2 | 30.1 | 4.6 |
Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h)
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 5 | 30.1 | 15.8 | 54.1 |
| 10 | 20.5 | 10.2 | 69.3 |
| 20 | 15.3 | 8.1 | 76.6 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. Nocodazole - Wikipedia [en.wikipedia.org]
- 3. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Acodazole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acodazole Hydrochloride is a synthetic imidazoquinoline derivative with known antineoplastic properties.[1] Its primary mechanism of action is believed to be the intercalation into DNA, which leads to the disruption of DNA replication and downstream cellular processes.[1] This can ultimately trigger cell cycle arrest and apoptosis, making it a compound of interest in oncology research and drug development. Flow cytometry is a powerful technique for single-cell analysis, providing quantitative data on cell cycle distribution and the induction of apoptosis.[2][3] These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry.
Data Presentation
The following tables represent hypothetical data to illustrate the potential effects of this compound on cell cycle progression and apoptosis.
Table 1: Cell Cycle Distribution of Cancer Cells Treated with this compound for 24 Hours
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 | 1.5 ± 0.5 |
| Acodazole HCl (1 µM) | 60.1 ± 2.8 | 25.3 ± 2.9 | 14.6 ± 1.9 | 3.8 ± 0.9 |
| Acodazole HCl (5 µM) | 45.7 ± 4.2 | 35.8 ± 3.5 | 18.5 ± 2.1 | 10.2 ± 1.5 |
| Acodazole HCl (10 µM) | 30.9 ± 3.9 | 20.1 ± 2.7 | 48.9 ± 4.5 | 25.6 ± 3.1 |
Table 2: Apoptosis Analysis of Cancer Cells Treated with this compound for 48 Hours using Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| Vehicle Control (DMSO) | 94.3 ± 2.5 | 2.1 ± 0.8 | 1.5 ± 0.6 | 2.1 ± 0.7 |
| Acodazole HCl (1 µM) | 85.6 ± 3.1 | 8.2 ± 1.2 | 3.1 ± 0.9 | 3.1 ± 0.8 |
| Acodazole HCl (5 µM) | 60.2 ± 4.5 | 25.7 ± 3.3 | 10.5 ± 1.8 | 3.6 ± 1.0 |
| Acodazole HCl (10 µM) | 35.8 ± 5.1 | 40.1 ± 4.2 | 20.3 ± 2.9 | 3.8 ± 1.1 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound by staining with propidium iodide (PI), a fluorescent dye that binds to DNA.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Collect the cells by centrifugation.[4]
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing.[4][5] Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.[5]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and PI, which enters cells with compromised membranes (late apoptosis/necrosis).[6][7][8]
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7] Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) on a flow cytometer.[7] The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Proposed signaling pathway of this compound.
References
- 1. Acodazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Applications of Flow Cytometry in Drug Discovery and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. scispace.com [scispace.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Acodazole Hydrochloride-Induced Cardiotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Acodazole Hydrochloride-induced cardiotoxicity in an in vitro setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cardiotoxicity?
This compound is known to induce cardiotoxicity primarily by causing a prolongation of the QT interval on an electrocardiogram.[1][2][3] This effect is strongly associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[1][4][5] Inhibition of the IKr current delays the repolarization phase of the cardiac action potential, leading to a longer QT interval and increasing the risk of potentially fatal arrhythmias like Torsades de Pointes (TdP).[1][5][6]
Q2: What are the recommended in vitro models for studying this compound's cardiotoxic effects?
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are the highly recommended model.[7][8] These cells express the relevant human cardiac ion channels, including hERG, and provide a more physiologically relevant system compared to animal models or immortalized cell lines.[9] Using hiPSC-CMs from a diverse population of donors can also help to mimic the inter-individual variability seen in clinical trials.[7][8]
Q3: What are the key experimental platforms and readouts for assessing this cardiotoxicity?
The two primary platforms are:
-
Microelectrode Arrays (MEAs): This is a medium- to high-throughput system that measures extracellular field potentials from a population of beating cardiomyocytes. The key readout is the Field Potential Duration (FPD), which is the in vitro surrogate for the QT interval.[10][11]
-
Patch Clamp Electrophysiology: Considered the gold standard, this low-throughput technique directly measures the action potential and specific ion channel currents (like IKr) of a single cardiomyocyte.[10][12][13] The key readout is the Action Potential Duration (APD).[10]
Q4: How can I attempt to mitigate this compound-induced cardiotoxicity in my in vitro assay?
Mitigation can be explored by co-administering this compound with compounds that have opposing effects on the cardiac action potential. Since this compound primarily blocks potassium channels, agents that modulate inward currents (calcium or sodium) could potentially counteract the prolongation. For instance, calcium channel blockers (e.g., Verapamil) or sodium channel blockers (e.g., Lidocaine) have been shown to shorten the QT interval in some contexts and could be tested for their ability to reverse this compound's effects.[14]
Q5: What are some common issues when using MEA platforms for cardiotoxicity screening?
Common issues include variability in FPD measurements, loss of cell monolayer viability, and inconsistent drug responses. These can stem from factors like inconsistent cell seeding density, edge effects in multi-well plates, temperature fluctuations, and issues with compound solubility or stability in the media. Careful optimization of cell culture and assay conditions is crucial.
Troubleshooting Guides
Guide 1: Unexpectedly High or Rapid FPD Prolongation
| Possible Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify stock solution concentration and dilution calculations. Prepare fresh dilutions for each experiment. |
| High Cell Sensitivity | Characterize the baseline electrophysiology of the hiPSC-CM lot. Different lots or cell lines can have varying sensitivities. |
| Cell Stress/Poor Viability | Ensure optimal culture conditions (37°C, 5% CO2). Check cell monolayer for confluence and synchronous beating before adding the compound. Perform a viability assay (e.g., ATP measurement) in parallel. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic threshold (typically <0.1%). |
Guide 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Plating | Ensure a homogenous single-cell suspension before plating. Optimize seeding density to achieve a confluent, synchronously beating monolayer. Avoid plating cells too sparsely or in clumps. |
| Plate Edge Effects | Avoid using the outer wells of the multi-well plate, as they are more susceptible to temperature and humidity variations. Fill outer wells with sterile PBS or media to create a humidity barrier. |
| Assay Environment | Allow the plate to equilibrate to the recording temperature (37°C) within the MEA reader before starting measurements to establish a stable baseline. |
| Compound Adsorption | Pre-incubate plates with a blocking agent if the compound is known to be "sticky" and adsorbs to plastic. |
Guide 3: Difficulty Identifying a Mitigating Agent
| Possible Cause | Troubleshooting Steps |
| Inappropriate Counter-Compound | Select a mitigating agent with a known mechanism that directly opposes the effect of this compound (e.g., a calcium channel blocker to shorten APD). |
| Suboptimal Concentration Range | Test a wide concentration range for both this compound and the potential mitigating agent to identify the optimal window for observing a counteracting effect. |
| Simultaneous Channel Blockade | The mitigating agent itself may have off-target effects. Characterize the effect of the mitigating agent alone on the hiPSC-CMs before testing it in combination. |
| Experimental Timing | Determine the optimal pre-incubation time for the mitigating agent. Should it be added before, or concurrently with, this compound? |
Quantitative Data Presentation
Disclaimer: The following tables contain illustrative example data to demonstrate expected experimental outcomes. Actual results may vary.
Table 1: Dose-Dependent Effect of this compound on Field Potential Duration (FPDc)
| Acodazole HCl (µM) | Mean FPDc (ms) | % Change from Baseline | Standard Deviation |
| 0 (Vehicle) | 450 | 0% | 15.2 |
| 0.1 | 485 | 7.8% | 18.5 |
| 0.3 | 542 | 20.4% | 25.1 |
| 1.0 | 630 | 40.0% | 33.6 |
| 3.0 | 785 | 74.4% | 45.8 |
FPDc: FPD corrected for beat rate.
Table 2: Mitigating Effect of Verapamil on this compound-Induced FPDc Prolongation
| Treatment Group | Mean FPDc (ms) | % Change from Acodazole Alone | Standard Deviation |
| Vehicle Control | 452 | N/A | 14.9 |
| Acodazole HCl (1 µM) | 635 | 0% | 31.7 |
| Acodazole HCl (1 µM) + Verapamil (0.1 µM) | 578 | -9.0% | 28.4 |
| Acodazole HCl (1 µM) + Verapamil (0.5 µM) | 515 | -18.9% | 25.5 |
Experimental Protocols
Protocol 1: Assessing this compound Cardiotoxicity on an MEA Platform
-
Cell Plating: Plate hiPSC-CMs onto fibronectin-coated 48-well MEA plates at a density that achieves a confluent monolayer within 5-7 days.
-
Culture: Maintain cells in appropriate maintenance medium at 37°C and 5% CO2. Allow cells to mature for at least 10-14 days post-plating before the assay.
-
Baseline Recording: Place the MEA plate into the Maestro MEA system (or equivalent) pre-heated to 37°C. Allow the plate to equilibrate for at least 10 minutes. Record a stable baseline of spontaneous activity for 5-10 minutes.
-
Compound Preparation: Prepare a dilution series of this compound in pre-warmed maintenance medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Compound Addition: Carefully remove a portion of the medium from each well and add the prepared compound solutions.
-
Post-Dose Recording: Immediately return the plate to the MEA reader and record activity continuously. A common time point for acute effects is 30 minutes post-addition.
-
Data Analysis: Analyze the MEA recordings to extract parameters such as FPD, beat period, and arrhythmia events. Correct the FPD for beat rate (e.g., using Fridericia's or Bazett's formula) to obtain FPDc.
Protocol 2: Testing Verapamil as a Mitigating Agent
-
Follow steps 1-3 from Protocol 1 to establish a stable baseline recording.
-
Mitigating Agent Addition: Add pre-warmed medium containing the desired concentration of Verapamil (or a vehicle control) to the appropriate wells.
-
Incubation: Return the plate to the incubator for a pre-determined incubation period (e.g., 30-60 minutes).
-
Second Baseline: Place the plate back on the MEA reader and record a new 5-minute baseline to assess the effect of the mitigating agent alone.
-
Acodazole Addition: Add this compound at a fixed concentration (e.g., the EC50 for FPD prolongation) to the wells already containing Verapamil or its vehicle.
-
Final Recording: Record for at least 30 minutes post-addition of this compound.
-
Data Analysis: Compare the FPDc in wells treated with this compound alone versus those co-treated with this compound and Verapamil.
Visualizations
Caption: Mechanism of this compound-induced cardiotoxicity.
Caption: Workflow for testing a mitigating agent in vitro.
Caption: Troubleshooting inconsistent FPD results.
References
- 1. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of QT interval in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QT Prolonging Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thorough QT/QTc in a Dish: An In Vitro Human Model That Accurately Predicts Clinical Concentration-QTc Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “Thorough QT/QTc in a Dish”: Can Human Induced Pluripotent Stem Cell–Derived Cardiomyocytes Predict Thorough QT Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QT prolongation assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Technical Applications of Microelectrode Array and Patch Clamp Recordings on Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiotoxicity and Safety | Axion Biosystems [axionbiosystems.com]
- 12. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
optimizing Acodazole Hydrochloride dosage for cell culture experiments
This technical support center provides guidance and troubleshooting for researchers utilizing Acodazole Hydrochloride in cell culture experiments. Due to the limited availability of specific data for this compound, this guide focuses on the general principles and established methodologies for optimizing the dosage of novel antineoplastic agents, particularly DNA intercalating compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
Acodazole is a synthetic imidazoquinoline with antineoplastic activity. Its primary mechanism of action is the intercalation into DNA, which disrupts DNA replication and leads to cell death.[1] As a DNA intercalating agent, it inserts itself between the base pairs of the DNA double helix, altering its structure and inhibiting processes like transcription and replication.[2][3]
Q2: What is a typical starting concentration for this compound in cell culture?
For novel compounds with limited data, it is advisable to start with a broad range of concentrations to determine the dose-response curve. A standard approach is to use serial dilutions covering a wide range, for instance, from 10 nM to 100 µM, with half-log10 steps.[4] A preliminary experiment with a wide concentration range will help identify the approximate range of sensitivity for your specific cell line.[5]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is typically determined by identifying the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a specific biological process (like cell growth) by 50%.[6][7][8] This is a key parameter for comparing the potency of different drugs and for selecting appropriate concentrations for further experiments.[6][9]
Q4: Which cell-based assays are suitable for determining the cytotoxicity of this compound?
Several cytotoxicity assays can be employed to measure the effect of this compound on cell viability.[10] Common methods include:
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity.[9]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[10]
-
ATP-based Assays: Quantify the amount of ATP present, which correlates with the number of viable cells.[6]
-
Real-Time Cell Analysis (RTCA): Monitors cellular events such as proliferation and cytotoxicity in real-time.[11]
Q5: How long should I incubate my cells with this compound?
The incubation time can significantly impact the observed cytotoxicity. For DNA damaging agents, cell death may not be immediate.[12] It is recommended to perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and experimental endpoint.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death Even at Low Concentrations | - High sensitivity of the cell line.- Error in drug dilution.- Contamination of the drug stock. | - Perform a wider range of dilutions with smaller concentration increments at the lower end.- Prepare a fresh stock solution and verify the concentration.- Test the drug on a control cell line with known sensitivity. |
| No Effect Observed Even at High Concentrations | - The cell line is resistant to the drug.- The drug is inactive or degraded.- Insufficient incubation time. | - Use a positive control compound known to induce cytotoxicity in your cell line.- Prepare a fresh stock solution of this compound.- Increase the incubation time (e.g., up to 72 hours). |
| Inconsistent Results Between Experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Variability in drug preparation. | - Ensure a consistent cell seeding density for all experiments.[5]- Standardize the incubation time for drug treatment.- Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Precipitation of the Drug in Culture Medium | - Poor solubility of the compound.- High drug concentration. | - Check the solubility of this compound in your culture medium.- Consider using a different solvent for the stock solution (e.g., DMSO) and ensure the final solvent concentration in the medium is low and non-toxic to the cells.- Perform a solubility test before treating the cells. |
Experimental Protocols
General Protocol for Determining the IC50 of this compound
This protocol outlines the steps for a typical cytotoxicity assay to determine the IC50 value of a new compound.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 4,000 cells/well).[13]
-
Incubate the plate overnight to allow the cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different drug concentrations to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cytotoxicity Assay:
-
Perform the chosen cytotoxicity assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then add solubilization solution).
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).[8]
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HeLa | Cervical Cancer | 8.5 |
| HCT116 | Colon Cancer | 3.1 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Example of Cell Viability Data for IC50 Determination in HCT116 Cells
| Acodazole HCl (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 0.5 | 82.1 ± 3.9 |
| 1 | 68.4 ± 4.2 |
| 5 | 45.3 ± 3.7 |
| 10 | 25.7 ± 2.9 |
| 50 | 10.1 ± 1.8 |
| 100 | 5.6 ± 1.2 |
Note: This is hypothetical data to illustrate a typical dose-response.
Mandatory Visualizations
Caption: Workflow for Determining IC50 of this compound.
Caption: Hypothetical Signaling Pathway for DNA Intercalating Agents.
References
- 1. Acodazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural DNA Intercalators as Promising Therapeutics for Cancer and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
troubleshooting poor solubility of Acodazole Hydrochloride in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Acodazole Hydrochloride in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am observing a precipitate or incomplete dissolution when preparing a stock solution of this compound in DMSO. What are the possible reasons for this?
There are several potential reasons for poor solubility of this compound in DMSO:
-
Compound Purity and Form: The purity of your this compound sample can affect its solubility. Additionally, the specific salt form and its crystalline structure can influence how readily it dissolves.
-
Solvent Quality: The purity of the DMSO used is critical. DMSO is hygroscopic and can absorb moisture from the air. The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[1] It is recommended to use anhydrous, high-purity DMSO.
-
Temperature: Solubility is often temperature-dependent. Room temperature may not be sufficient to dissolve the compound to the desired concentration.
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in DMSO under the given conditions.
-
Equilibration Time: The compound may require more time to dissolve completely. Insufficient mixing or vortexing can lead to incomplete dissolution.
Q2: What is the expected solubility of this compound in DMSO?
Currently, there is no readily available public data specifying the exact solubility of this compound in DMSO. As a hydrochloride salt, it is a salt of an organic base and hydrochloric acid. While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, hydrochloride salts can sometimes exhibit lower solubility in aprotic solvents compared to protic solvents like water or alcohols. Therefore, the solubility should be determined empirically.
Q3: What immediate steps can I take to improve the solubility of this compound in my experiment?
Here are some initial troubleshooting steps:
-
Gentle Heating: Warm the solution to 30-40°C. This can often increase the dissolution rate and solubility. Avoid excessive heat, which could degrade the compound.
-
Vortexing and Sonication: Ensure thorough mixing by vortexing the solution. If a precipitate remains, sonicating the sample for a short period can help break down particles and facilitate dissolution.
-
Use of Anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO or a properly stored and sealed container to minimize water content.
Q4: Can I use co-solvents to improve the solubility of this compound in DMSO for cell culture experiments?
Yes, if the primary stock in 100% DMSO is not achieving the desired concentration, you can consider creating a stock in a co-solvent system. However, for cell-based assays, it is crucial to consider the final concentration and potential toxicity of the co-solvent to the cells.
When diluting a DMSO stock into an aqueous medium for cell culture, precipitation can still occur. To mitigate this, ensure rapid and thorough mixing upon dilution. It is also advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid cytotoxicity.[2]
Troubleshooting Guide
If initial steps do not resolve the solubility issue, a more systematic approach is recommended. The following table summarizes potential methods, their principles, and considerations.
| Method | Principle | Considerations |
| Heating | Increases kinetic energy, overcoming lattice energy of the solid. | Risk of compound degradation at high temperatures. |
| Sonication | Uses ultrasonic waves to break up solute particles and enhance solvent-solute interaction. | Can generate localized heat. |
| pH Adjustment | Modifying the pH of the final aqueous solution (not the DMSO stock) can increase the solubility of ionizable compounds. | The stability of the compound at different pH values must be considered. |
| Use of Co-solvents | Adding a small amount of another solvent (e.g., water, ethanol) can sometimes improve solubility. | The co-solvent must be compatible with the downstream application (e.g., not toxic to cells). |
Experimental Protocols
Protocol 1: Standard Method for Preparing a DMSO Stock Solution
-
Preparation: Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration.
-
Dissolution: Vortex the tube for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles against a light source.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Troubleshooting Poor Solubility Using Heating and Sonication
-
Initial Preparation: Follow steps 1-3 of the Standard Protocol.
-
Heating: If undissolved particles are present, place the tube in a heat block or water bath set to 37°C for 10-15 minutes. Vortex intermittently.
-
Sonication: If solubility is still an issue, place the tube in a sonicator bath for 5-10 minutes.
-
Final Assessment: After each step, visually inspect the solution for clarity.
-
Caution: Be mindful of potential compound degradation with prolonged heating. It is advisable to test the stability of your compound under these conditions if it is a concern.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a systematic workflow for addressing poor solubility of this compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility in DMSO.
Factors Influencing Solubility
This diagram illustrates the key factors that can influence the solubility of a chemical compound like this compound in a solvent.
Caption: Key factors affecting the solubility of this compound.
References
minimizing off-target effects of Acodazole Hydrochloride in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Acodazole Hydrochloride in experiments, with a specific focus on minimizing and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic imidazoquinoline that functions as a DNA intercalating agent.[1] By inserting itself into the DNA double helix, it disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is the basis for its antineoplastic activity.
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect documented for this compound is cardiotoxicity.[2] A Phase I clinical trial revealed that the compound can cause a prolongation of the cardiac Q-Ti interval, which can lead to a serious arrhythmia known as "torsades des pointes".[2] This effect was observed at various dose levels.[2] Researchers should therefore exercise caution and actively monitor for cardiotoxic effects in their experimental models. Other potential off-target effects are not well-characterized in publicly available literature, which necessitates careful experimental design to identify them.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects requires a multi-faceted approach focused on careful experimental design and validation:
-
Use the Lowest Effective Concentration: Perform thorough dose-response studies to identify the lowest concentration of this compound that achieves the desired on-target effect. This minimizes the likelihood of engaging off-target molecules that may have lower binding affinities.
-
Titrate Exposure Time: Limit the duration of exposure to the compound to the minimum time required to observe the on-target effect. Prolonged exposure can increase the chances of off-target interactions.
-
Use Appropriate Controls: Include negative and positive controls in all experiments. A structurally related but inactive analogue of this compound, if available, would be an ideal negative control. Alternatively, use a well-characterized DNA intercalator as a positive control for the intended effect and a compound with known cardiotoxicity as a positive control for off-target assays.
-
Validate Findings with Orthogonal Approaches: Confirm key findings using alternative methods. For example, if this compound induces a specific phenotype, try to replicate that phenotype by directly targeting the intended pathway using genetic methods like siRNA or CRISPR.
-
Characterize Off-Targets: If off-target effects are suspected, utilize techniques such as thermal shift assays or proteomics to identify unintended binding partners.
Q4: What are the essential controls to include in my experiments with this compound?
A4: The following controls are crucial for interpreting your data accurately:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This control accounts for any effects of the solvent itself.
-
Untreated Control: A sample of cells that receives no treatment.
-
Positive Control for Primary Effect: A well-documented DNA intercalating agent (e.g., Doxorubicin) to ensure the assay system can detect the expected biological response.
-
Positive Control for Off-Target Effect: For cardiotoxicity assays, a compound known to induce Q-T prolongation (e.g., E-4031) should be used to validate the assay's sensitivity.[3]
-
Cell Line Controls: Use multiple cell lines, if possible, to determine if the observed effects are cell-type specific. This can help differentiate between a generalized off-target effect and a cell-specific response.
Troubleshooting Guides
Q1: I am observing high levels of cytotoxicity at concentrations where I don't expect to see a strong on-target effect. How can I determine if this is an off-target effect?
A1: This is a common issue when working with cytotoxic compounds. Here’s a troubleshooting workflow:
-
Confirm Dose-Response: Re-run a detailed dose-response curve with a wider range of concentrations and multiple time points. This will help to precisely define the therapeutic window.
-
Use a Rescue Experiment: If you hypothesize that the cytotoxicity is due to an off-target effect on a specific pathway, try to "rescue" the cells by manipulating that pathway. For example, if you suspect off-target inhibition of a survival kinase, overexpressing that kinase might rescue the cells from the cytotoxic effect.
-
Knockout the Putative Target: A powerful method to confirm on-target versus off-target effects is to use CRISPR/Cas9 to knock out the intended target of the drug. If the drug still kills cells after the intended target is removed, the cytotoxicity is unequivocally due to an off-target effect.[4][5]
-
Compare with Other DNA Intercalators: Treat your cells with other DNA intercalating agents that are structurally different from this compound. If these compounds produce the on-target effect without the same degree of cytotoxicity at equimolar concentrations, it suggests the excess toxicity of this compound is likely an off-target effect.
Q2: My results with this compound are not reproducible. What are the potential causes?
A2: Lack of reproducibility can stem from several factors:
-
Compound Stability: Ensure the stock solution of this compound is stable under your storage conditions. Consider preparing fresh dilutions for each experiment from a recently prepared stock.
-
Cellular Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Older cells can have altered responses to drugs.
-
Inconsistent Treatment Conditions: Verify that the final concentration of the compound and the vehicle (e.g., DMSO) is consistent across all experiments. Ensure incubation times are precisely controlled.
-
Assay Variability: If using colorimetric or fluorometric assays (e.g., MTT, AlamarBlue), ensure that the cell densities are optimal and that you are reading the results within the linear range of the assay.[6]
Q3: How can I specifically assess the cardiotoxic potential of this compound in my in vitro model?
A3: Given the known cardiotoxicity of this compound, assessing this off-target effect is critical.
-
Use Human iPSC-Derived Cardiomyocytes (hiPSC-CMs): These cells are a highly relevant in vitro model as they exhibit spontaneous electrical activity similar to native heart cells.[7][8]
-
Monitor Calcium Transients: Use calcium-sensitive dyes to monitor changes in intracellular calcium oscillations in beating hiPSC-CMs.[8] Cardiotoxic compounds can alter the frequency, amplitude, and duration of these transients.
-
Impedance-Based Monitoring: Real-time monitoring of cardiomyocyte viability and function can be achieved through impedance measurements. This method can detect both acute and chronic cardiotoxic effects over extended periods.[7]
-
Multi-Electrode Array (MEA): To assess electrophysiological effects directly, culture hiPSC-CMs on MEA plates. This allows for the measurement of field potentials and can detect arrhythmias and changes in beat rate and duration, which are analogous to an ECG reading.
Quantitative Data Summary
Table 1: this compound Dosing and Cardiotoxicity in Phase I Clinical Trial[2]
| Dose Range (mg/m²/week) | Number of Patients | Key Toxicities Observed | Cardiotoxicity Details |
| 20 - 888 | 33 | Mild to moderate nausea and vomiting, infusion site burning and erythema. | ≥20% Q-Ti prolongation observed at all dose levels. |
| 1184 | 1 | Irregular pulse, prolonged Q-Ti interval, polymorphic ventricular tachycardia ("torsades des pointes"). | Resolved 24-36 hours after infusion. |
Table 2: Suggested Starting Concentrations for In Vitro Experiments
| Experimental Goal | Suggested Concentration Range | Rationale |
| Initial Dose-Response Screening | 0.01 µM - 100 µM | A wide range to capture the full dose-response curve and determine the IC50. |
| On-Target Effect Studies | Based on IC50 (e.g., 0.5x to 5x IC50) | To study the mechanism of action around the concentration that produces the desired effect. |
| Off-Target Effect Profiling | > 5x IC50 | Higher concentrations are more likely to reveal off-target effects. |
Disclaimer: These are suggested starting points. The optimal concentration range will depend on the cell line and specific assay used and must be determined empirically.
Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the log concentration of this compound. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: In Vitro Cardiotoxicity Assessment using hiPSC-Cardiomyocytes
-
Cell Culture: Culture hiPSC-CMs on fibronectin-coated plates until a synchronously beating monolayer is formed.
-
Compound Treatment: Prepare various concentrations of this compound and the appropriate positive (e.g., E-4031) and vehicle controls. Add the compounds to the cells and incubate.
-
Assay Method 1: Calcium Flux Monitoring:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Use a kinetic fluorescence plate reader to record calcium oscillations over time from each well before and after compound addition.[8]
-
Analyze the data for changes in beat rate, peak amplitude, and transient duration.
-
-
Assay Method 2: Multi-Electrode Array (MEA):
-
Plate the hiPSC-CMs on an MEA plate.
-
Record baseline field potential measurements.
-
Add the compound and record the electrophysiological response over time.
-
Analyze the data for changes in field potential duration (analogous to Q-T interval), beat period, and arrhythmogenic events.
-
-
Data Analysis: Compare the effects of this compound to the vehicle control and the positive control to determine its cardiotoxic liability.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for minimizing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 2. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes [metrionbiosciences.com]
- 8. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
Technical Support Center: Improving the Therapeutic Index of Acodazole Hydrochloride Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working to improve the therapeutic index of Acodazole Hydrochloride derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of Acodazole derivatives.
| Problem | Possible Cause | Suggested Solution |
| High in vitro cytotoxicity in normal cell lines | The derivative may have off-target effects or be non-selective. | 1. Perform a broader panel screening: Test the derivative against a wider range of cancer and normal cell lines to determine its selectivity index. 2. Modify the chemical structure: Synthesize new derivatives with modifications aimed at reducing interaction with off-target proteins. 3. Investigate the mechanism of toxicity: Use assays to determine if the toxicity is due to apoptosis, necrosis, or other mechanisms. |
| Poor in vivo efficacy despite good in vitro potency | 1. Poor pharmacokinetic properties: The compound may have low bioavailability, rapid metabolism, or poor distribution to the tumor site.[1][2] 2. Development of drug resistance: Cancer cells may develop resistance mechanisms.[3] | 1. Conduct pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the derivative.[1][2] 2. Co-administer with a P-gp inhibitor: If the compound is a substrate for P-glycoprotein, co-administration with an inhibitor may increase its intracellular concentration.[3] 3. Investigate resistance mechanisms: Analyze resistant cells to identify any changes in target expression or signaling pathways. |
| Cardiotoxicity observed in in vivo studies (e.g., Q-Ti prolongation) | The parent compound, Acodazole, was known to cause cardiac issues.[4] This may be an inherent property of the chemical scaffold. | 1. In vitro hERG assay: Screen derivatives early for inhibition of the hERG potassium channel, a common cause of drug-induced Q-Ti prolongation. 2. Structural modifications: Design new derivatives that minimize interaction with cardiac ion channels. 3. Dose fractionation: Investigate if administering lower, more frequent doses can reduce peak plasma concentrations and mitigate cardiotoxicity.[5] |
| Inconsistent experimental results | 1. Compound instability: The derivative may be unstable in the experimental medium. 2. Assay variability: Inconsistent experimental procedures or reagent quality. | 1. Assess compound stability: Use techniques like HPLC to determine the stability of the derivative under experimental conditions. 2. Standardize protocols: Ensure all experimental steps are well-documented and followed consistently. Use positive and negative controls in all assays.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Acodazole and its derivatives?
A1: While the precise mechanism for Acodazole is not fully elucidated in the provided search results, related compounds like nocodazole, another benzimidazole derivative, act as antineoplastic agents by interfering with microtubule polymerization.[7] Nocodazole can also inhibit the PI3K/Akt signaling pathway and the kinase activity of LCK and FYN.[8][9] It is plausible that Acodazole derivatives share similar mechanisms of action.
Q2: How can the therapeutic index of an Acodazole derivative be calculated?
A2: The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[10] For preclinical studies, this is often expressed as:
-
TI = Maximum Tolerated Dose (MTD) / Minimum Effective Dose (MED) [10]
Alternatively, it can be calculated using IC50 (in vitro) or LD50/ED50 (in vivo) values:
-
TI = LD50 / ED50 (where LD50 is the lethal dose for 50% of the population and ED50 is the effective dose for 50% of the population).
Q3: What are the key considerations for designing in vivo toxicity studies for Acodazole derivatives?
A3: Given the known cardiotoxicity of the parent compound, in vivo toxicity studies should include:
-
Cardiovascular monitoring: Regular electrocardiograms (ECGs) to monitor for Q-Ti prolongation and other arrhythmias.[4]
-
Dose-range finding studies: To determine the maximum tolerated dose (MTD).[11]
-
Histopathological analysis: Examination of major organs for any signs of toxicity.
-
Pharmacokinetic analysis: To correlate drug exposure with any observed toxicities.[1]
Q4: What strategies can be employed to improve the therapeutic index of Acodazole derivatives?
A4: Improving the therapeutic index involves increasing the drug's efficacy at a given dose or decreasing its toxicity. Strategies include:
-
Structural modification: Synthesizing derivatives with improved selectivity for the cancer target and reduced off-target effects.
-
Formulation development: Enhancing the solubility and bioavailability of the compound to allow for lower effective doses.[12]
-
Combination therapy: Using the Acodazole derivative in combination with other anticancer agents to achieve synergistic effects at lower, less toxic doses.
-
Targeted drug delivery: Developing formulations that specifically target the drug to the tumor site, reducing systemic exposure.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an Acodazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Acodazole derivative in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
hERG Potassium Channel Patch-Clamp Assay
Objective: To assess the potential of an Acodazole derivative to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current.
-
Compound Application: Apply the Acodazole derivative at various concentrations to the cells while recording the hERG current.
-
Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value.
In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of an Acodazole derivative that can be administered without causing unacceptable toxicity.[11]
Methodology:
-
Animal Acclimatization: Acclimatize mice for at least one week before the study.
-
Dose Administration: Administer the Acodazole derivative to groups of mice at escalating doses via the intended clinical route (e.g., oral gavage, intravenous injection). Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is reached at the dose level that causes a predetermined level of toxicity (e.g., >10% body weight loss, significant clinical signs of distress).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
Visualizations
Caption: Experimental workflow for improving the therapeutic index of Acodazole derivatives.
Caption: Potential signaling pathways affected by Acodazole derivatives.
References
- 1. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 150 most important questions in cancer research and clinical oncology series: questions 94–101: Edited by Cancer Communications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fractionated Dosing Improves Preclinical Therapeutic Index of Pyrrolobenzodiazepine-Containing Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Nocodazole - Wikipedia [en.wikipedia.org]
- 8. Investigation of the effect of nocodazole on the PI3K/Akt signaling pathway in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nocodazole inhibits signal transduction by the T cell antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. contractpharma.com [contractpharma.com]
overcoming experimental variability in Acodazole Hydrochloride assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with Acodazole Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic imidazoquinoline that exhibits antineoplastic activity.[1][2] Its primary mechanism of action is the intercalation into DNA, which disrupts DNA replication and leads to cell death.[1]
Q2: Which in vitro assays are suitable for assessing the activity of this compound?
Given its DNA intercalating and antineoplastic properties, cell viability and cytotoxicity assays are highly relevant for evaluating the efficacy of this compound. A commonly used and well-established method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. Other suitable assays include cell counting, ATP assays, and apoptosis assays.
Q3: What are the common sources of variability in cell-based assays with this compound?
Experimental variability in cell-based assays can arise from multiple factors.[3][4] Key sources include:
-
Cell Culture Conditions: Inconsistent cell density, passage number, and contamination can significantly impact results.[5]
-
Compound Handling: Issues with the solubility and stability of this compound can lead to inconsistent concentrations.
-
Assay Procedure: Pipetting errors, timing inconsistencies, and improper reagent handling are major contributors to variability.[3]
-
Plate Effects: "Edge effects" in microplates can cause wells on the periphery to behave differently than interior wells.[6]
-
Data Analysis: Incorrect background subtraction or inconsistent data processing can skew results.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Q: I am observing significant differences in absorbance readings between my replicate wells treated with the same concentration of this compound. What could be the cause?
A: High replicate variability is a common issue and can stem from several sources:[6]
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between pipetting steps to prevent cell settling.
-
Pipetting Inaccuracy: Use calibrated pipettes and ensure consistent technique, especially when adding small volumes of this compound or assay reagents.
-
Incomplete Solubilization of Formazan Crystals (in MTT assay): After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gentle pipetting or shaking.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations.[6] It is recommended to fill the outer wells with sterile PBS or media and use only the inner wells for your experiment.
Issue 2: Inconsistent Dose-Response Curve
Q: The dose-response curve for this compound is not sigmoidal and appears erratic. How can I improve this?
A: An inconsistent dose-response curve can be due to issues with the compound itself or the assay setup.
-
This compound Solubility: The hydrochloride salt form generally improves aqueous solubility.[7] However, it is crucial to ensure the compound is fully dissolved in your vehicle (e.g., DMSO, PBS) before diluting it in culture medium. Precipitates can lead to inaccurate concentrations.
-
Serial Dilution Errors: Carefully prepare your serial dilutions of this compound. Use fresh tips for each dilution step to avoid carryover.
-
Cell Density: The optimal cell seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the experiment.[5]
-
Incubation Time: The incubation time with this compound should be optimized to allow for a measurable effect on cell viability.
Issue 3: High Background Signal
Q: My negative control wells (cells with vehicle only) have high absorbance readings. What is causing this?
A: A high background signal can mask the true effect of your compound.
-
Media Components: Phenol red and serum in the culture medium can interfere with some assays, such as the MTT assay. Consider using a serum-free, phenol red-free medium during the final assay steps.
-
Contamination: Bacterial or yeast contamination can lead to high metabolic activity and thus a false-positive signal. Regularly check your cell cultures for contamination.
-
Reagent Quality: Ensure your assay reagents are not degraded. For example, MTT solution should be protected from light.[8]
Data Presentation
Table 1: Troubleshooting Common Sources of Variability in this compound Assays
| Source of Variability | Potential Cause | Recommended Solution |
| Cell Culture | Inconsistent cell number | Standardize cell seeding density and passage number.[5] |
| Cell line misidentification/contamination | Use authenticated cell lines and regularly test for mycoplasma.[5][9] | |
| Compound | Poor solubility | Prepare fresh stock solutions and ensure complete dissolution. Consider a solubility test. |
| Instability in media | Minimize the time the compound is in culture media before adding to cells. | |
| Assay Protocol | Pipetting errors | Use calibrated pipettes and consistent technique.[3] |
| Inconsistent incubation times | Use a timer and process plates uniformly. | |
| Edge effects | Avoid using the outer wells of the microplate for experimental samples.[6] | |
| Data Analysis | Incorrect background subtraction | Include appropriate controls (media only, vehicle only) and subtract background correctly. |
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.[6]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well.
-
Place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: Experimental workflow for a cell viability assay using this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Acodazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. cellgs.com [cellgs.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. reddit.com [reddit.com]
- 7. Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. youtube.com [youtube.com]
Acodazole Hydrochloride Technical Support Center
Welcome to the this compound Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to manage and mitigate cellular stress associated with the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an investigational compound. While its primary targets are under investigation, initial studies suggest it may function as a microtubule-depolymerizing agent.[1][2] Like other drugs in this class, it can arrest cells in mitosis, which may lead to apoptotic cell death.[1][2] A significant off-target effect observed is the induction of cellular stress, primarily through the generation of Reactive Oxygen Species (ROS).[3][4]
Q2: What are the common indicators of this compound-induced cellular stress?
Researchers may observe several indicators of cellular stress upon treating cells with this compound. These include:
-
Increased ROS levels: A common sign of oxidative stress.[5][6]
-
Induction of Apoptosis: Characterized by membrane blebbing, chromatin condensation, and activation of caspases.[7][8]
-
Mitochondrial Dysfunction: Including changes in mitochondrial membrane potential.[9]
-
Activation of Stress-Related Signaling Pathways: Such as the JNK and p38 MAPK pathways.[9][10]
-
Endoplasmic Reticulum (ER) Stress: Indicated by the activation of the unfolded protein response (UPR).[11]
Q3: What are the primary molecular pathways affected by this compound-induced stress?
This compound appears to induce cellular stress through two interconnected pathways:
-
Oxidative Stress Pathway: The compound promotes the generation of ROS, which can overwhelm the cell's natural antioxidant defenses, leading to damage of lipids, proteins, and DNA.[5][9]
-
Apoptotic Pathway: Prolonged mitotic arrest and high levels of oxidative stress can trigger the intrinsic apoptotic pathway, often involving the mitochondria and activation of caspase cascades.[1][2]
Q4: What general strategies can be employed to mitigate this cellular stress?
Several strategies can be used to counteract this compound-induced stress:
-
Antioxidant Co-treatment: Using antioxidants to scavenge ROS is a primary strategy.[12] N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (GSH), is widely used.[13][14][15]
-
Chemical Chaperones: To alleviate ER stress, chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) can be effective.[16][17]
-
Targeted Pathway Inhibitors: If specific stress pathways like JNK are highly activated, small-molecule inhibitors can be used to probe their role in apoptosis.[10]
Troubleshooting Guides
Issue 1: High levels of Reactive Oxygen Species (ROS) are compromising my experiment.
Symptoms:
-
Consistently high readings in ROS detection assays (e.g., DCFDA or CellROX).
-
Poor cell viability and attachment not related to the primary mechanism of action being studied.
Possible Cause: this compound may be inducing excessive oxidative stress through off-target effects on mitochondria or other cellular enzymes.[9][18]
Solution: Co-treat your cells with an antioxidant. N-acetylcysteine (NAC) is a recommended starting point as it serves as a precursor to glutathione (GSH), a crucial intracellular antioxidant.[15][19]
Experimental Protocol: ROS Scavenging with N-acetylcysteine (NAC)
-
Preparation: Prepare a sterile stock solution of NAC (e.g., 1M in serum-free media or water) and adjust the pH to 7.4.
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-incubate cells with various concentrations of NAC (e.g., 1, 5, 10 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound to the media already containing NAC.
-
Incubation: Incubate for the desired experimental duration.
-
Assessment: Measure ROS levels using a fluorescent probe like DCFDA and assess cell viability via an MTT or similar assay.
Table 1: Example Data for NAC Co-treatment on ROS Levels and Viability
| Treatment Group | ROS Levels (Relative Fluorescence Units) | Cell Viability (%) |
| Vehicle Control | 100 ± 8 | 100 ± 5 |
| This compound (10 µM) | 450 ± 25 | 65 ± 7 |
| Acodazole HCl + NAC (1 mM) | 320 ± 18 | 78 ± 6 |
| Acodazole HCl + NAC (5 mM) | 180 ± 15 | 92 ± 4 |
| Acodazole HCl + NAC (10 mM) | 110 ± 10 | 95 ± 5 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Issue 2: Widespread apoptosis is preventing the study of other cellular effects.
Symptoms:
-
High percentage of Annexin V-positive cells observed via flow cytometry.
-
Visible apoptotic bodies and cell detachment under the microscope.
-
Activation of caspases (e.g., Caspase-3, -9) detected by western blot or activity assays.
Possible Cause: The combination of mitotic arrest and high cellular stress is robustly triggering the apoptotic cell death program.[2][20]
Solution: Determine the primary driver of apoptosis (mitotic arrest vs. oxidative stress) to select the appropriate inhibitor. You can use an antioxidant (NAC) to see if reducing oxidative stress alone is sufficient to rescue the cells. If apoptosis persists, it suggests the mitotic arrest itself is the primary trigger.
Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound with or without your chosen inhibitor (e.g., NAC) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS and then resuspend in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Table 2: Example Data for Apoptosis Inhibition Strategies
| Treatment Group | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 96.1 ± 2.1 | 2.5 ± 0.8 | 1.4 ± 0.5 |
| This compound (10 µM) | 45.3 ± 4.5 | 35.2 ± 3.3 | 19.5 ± 2.8 |
| Acodazole HCl + NAC (5 mM) | 78.9 ± 3.9 | 15.1 ± 2.1 | 6.0 ± 1.5 |
| Acodazole HCl (1 µM, shorter time) | 85.4 ± 3.1 | 10.5 ± 1.9 | 4.1 ± 1.1 |
Data are presented as mean ± SD and are hypothetical for illustrative purposes.
Methodology Summaries
ROS Detection using 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
This assay measures intracellular ROS levels. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Reagents: DCFDA dye, PBS, cell culture medium.
-
Procedure:
-
Treat cells as per the experimental design.
-
Wash cells with PBS.
-
Load cells with DCFDA solution (typically 10-20 µM in serum-free media) for 30-60 minutes at 37°C.
-
Wash cells again to remove excess dye.
-
Measure fluorescence using a microplate reader or fluorescence microscope (Excitation/Emission ~485/535 nm).
-
Normalize fluorescence readings to cell number or protein concentration.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of executioner caspase-3, a key marker of apoptosis.
-
Reagents: Cell lysis buffer, caspase-3 substrate (e.g., DEVD-pNA or DEVD-R110), assay buffer.
-
Procedure:
-
Treat and harvest cells.
-
Lyse cells according to the manufacturer's protocol.
-
Quantify protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure absorbance (colorimetric) or fluorescence (fluorometric) using a microplate reader.
-
Express activity relative to the vehicle control.
-
References
- 1. Nocodazole induces mitotic cell death with apoptotic-like features in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocodazole, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Adverse drug reactions and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis induced by chemotherapeutic agents involves c-Jun N-terminal kinase activation in sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ER stress as a sentinel mechanism for ER Ca2+ homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 13. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vinmec.com [vinmec.com]
- 15. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Cytokines induce endoplasmic reticulum stress in human, rat and mouse beta cells via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs [frontiersin.org]
- 19. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical implications of cellular stress responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Acodazole Hydrochloride Delivery in In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively delivering Acodazole Hydrochloride in in vivo experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic imidazoquinoline derivative with both antineoplastic and antimicrobial properties.[1] Its primary mechanism of action is believed to be the intercalation into DNA, which disrupts DNA replication and leads to an anti-tumor effect.[2]
Q2: What are the known toxicities of this compound in vivo?
The most significant reported toxicity is cardiotoxicity, specifically a prolongation of the Q-Ti interval on an electrocardiogram, which can lead to ventricular arrhythmias.[1] Other observed toxicities in early clinical trials included mild to moderate nausea and vomiting, as well as burning and erythema at the infusion site.[1]
Q3: What was the route of administration in early clinical studies?
In a Phase I clinical trial, this compound was administered as a 1-hour intravenous (i.v.) infusion.[1]
Troubleshooting Guide
Issue 1: Precipitation of this compound during formulation or administration.
-
Question: I am observing precipitation when preparing my this compound solution for injection, or I suspect it is precipitating in the infusion line. What can I do?
-
Answer: this compound, like many hydrochloride salts of complex organic molecules, may have limited aqueous solubility, especially at neutral pH.
-
pH Adjustment: Ensure the pH of your vehicle is sufficiently low to maintain the protonated, more soluble form of the compound. A pH range of 3-5 is often a good starting point for hydrochloride salts. Use a biocompatible buffer such as a citrate or acetate buffer.
-
Co-solvents: Consider the use of co-solvents to increase solubility. A mixture of saline or water with biocompatible solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) 300/400 can be effective. It is crucial to first perform small-scale formulation tests to determine the optimal ratio that maintains solubility without causing toxicity.
-
Solubilizing Excipients: For more challenging solubility issues, cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be used to form inclusion complexes and enhance aqueous solubility.
-
Filtration: Always filter your final formulation through a 0.22 µm sterile filter before administration to remove any potential particulates.
-
Issue 2: High incidence of adverse events or mortality in the animal model.
-
Question: My animals are showing signs of distress (e.g., lethargy, irregular breathing) or there is unexpected mortality after dosing. What could be the cause and how can I mitigate this?
-
Answer: Given the known cardiotoxicity of Acodazole, these signs could be related to cardiac events.[1]
-
Dose Reduction: The dose may be too high. Perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific model and strain.
-
Infusion Rate: A rapid infusion rate can lead to high peak plasma concentrations (Cmax), which may exacerbate cardiotoxicity. Try reducing the infusion rate and increasing the total infusion time, as was done in early clinical trials (1-hour infusion).[1]
-
Cardiovascular Monitoring: If feasible, incorporate telemetry or electrocardiogram (ECG) monitoring for a subset of animals to directly assess cardiac function and confirm if Q-Ti prolongation is occurring.
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing toxicity. Administer a vehicle-only control group to rule out any adverse effects from the formulation components.
-
Issue 3: Inconsistent or lack of efficacy in the tumor model.
-
Question: I am not observing the expected anti-tumor effect. What are the potential reasons?
-
Answer: This could be a result of issues with drug delivery, dosing, or the tumor model itself.
-
Pharmacokinetics: The drug may be clearing too rapidly from circulation. The reported half-life (t1/2) in humans is approximately 20.7 hours, but this can vary significantly between species.[1] Consider conducting a pilot pharmacokinetic (PK) study in your animal model to determine key parameters like Cmax, t1/2, and overall exposure (AUC).
-
Dosing Schedule: A single dose may not be sufficient. Based on the PK data, design a dosing schedule that maintains a therapeutic concentration of the drug in the plasma and at the tumor site. A weekly dosing regimen was used in the Phase I trial.[1]
-
Tumor Model Resistance: The selected tumor model may be inherently resistant to DNA intercalating agents. Verify the sensitivity of your cancer cell line to this compound in vitro before proceeding with extensive in vivo experiments.
-
Drug Stability: Ensure the drug is not degrading in the formulation vehicle before or during administration. Perform a stability study of your formulation under the conditions of use.
-
Quantitative Data Summary
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Administration Route | Intravenous (1-hr infusion) | [1] |
| Elimination Half-life (t1/2) | 20.7 hours | [1] |
| Primary Clearance Mechanism | Non-renal | [1] |
Table 2: Example Co-solvents for Preclinical IV Formulations
| Co-solvent | Typical Concentration Range (%) | Notes |
| Propylene Glycol | 10 - 40 | Can cause hemolysis at high concentrations. |
| Ethanol | 5 - 20 | CNS depression can occur at higher doses. |
| PEG 300/400 | 10 - 50 | Generally well-tolerated. |
| DMSO | 1 - 10 | Use with caution due to potential for toxicity and interaction with other substances. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for IV Infusion
-
Objective: To prepare a sterile, soluble formulation of this compound for intravenous administration in a rodent model.
-
Materials:
-
This compound powder
-
Sterile Water for Injection (WFI)
-
Propylene Glycol (PG)
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
-
Methodology:
-
Determine the desired final concentration of this compound.
-
In a sterile beaker, dissolve the this compound powder in a volume of PG that is 40% of the final total volume. Gently warm and vortex if necessary to aid dissolution.
-
Slowly add sterile WFI while stirring to bring the volume to approximately 90% of the final volume.
-
Measure the pH of the solution. If necessary, adjust the pH to a range of 3.5-4.5 using 0.1 N HCl or 0.1 N NaOH.
-
Add WFI to reach the final desired volume.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Visually inspect the final formulation for any precipitation or particulates before use.
-
Store the formulation at the recommended temperature and use within a validated stability window.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous tumor model.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude)
-
Cancer cell line of interest
-
Matrigel or other appropriate matrix
-
Prepared this compound formulation
-
Vehicle control formulation
-
Calipers for tumor measurement
-
-
Methodology:
-
Subcutaneously implant tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of media/Matrigel) into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.
-
Administer the this compound formulation or vehicle via the desired route (e.g., intravenous infusion via tail vein). The dosing schedule should be based on prior MTD and PK studies.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health status regularly as indicators of toxicity.
-
Continue the study until tumors in the control group reach a predetermined endpoint, or for a set duration.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: Hypothetical signaling pathway for Acodazole-induced apoptosis.
Caption: Troubleshooting decision tree for in vivo Acodazole experiments.
References
Technical Support Center: Managing Acodazole Hydrochloride Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Acodazole Hydrochloride in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry place, protected from light, at temperatures of -20°C or lower[1].
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced cellular effects. Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents[2][3][4]. Like many hydrochloride salts, it is susceptible to degradation under alkaline conditions and when exposed to UV light[5][6][7].
Q4: How long can I store this compound solutions?
A4: The stability of this compound in solution is dependent on the solvent, storage temperature, and pH. For aqueous solutions, stability can be limited, especially at room temperature and neutral or alkaline pH[6][8][9][10]. It is crucial to perform stability studies under your specific experimental conditions. As a general guideline, freshly prepared solutions are recommended for optimal results.
Q5: Are there any known incompatibilities with common lab materials?
A5: this compound is incompatible with strong oxidizing agents[1]. Care should be taken to avoid contact with such chemicals. While specific incompatibilities with plastics have not been extensively reported for Acodazole, it is good practice to use glass or chemically resistant polymer containers for long-term storage of solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity over time in a long-term experiment. | Degradation of this compound in the experimental medium. | 1. Verify Storage: Ensure the stock solution was stored correctly (-20°C or -80°C, protected from light). 2. Fresh Preparations: Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 3. pH Monitoring: Monitor the pH of your experimental medium, as changes can accelerate degradation[6][7]. 4. Perform Stability Check: Conduct a simple stability test by incubating the compound in your experimental medium for the duration of your experiment and analyzing its concentration by HPLC. |
| Precipitation of the compound in aqueous media. | Poor solubility of this compound at the working concentration or pH. | 1. Solvent Choice: Ensure the initial stock solution is fully dissolved in an appropriate solvent like DMSO before further dilution. 2. Concentration Adjustment: Lower the final working concentration of this compound. 3. pH Adjustment: Check the pH of the final solution. Adjusting the pH towards the acidic range may improve solubility for some hydrochloride salts. 4. Sonication: Gentle sonication can help in dissolving the compound during the preparation of the working solution. |
| Inconsistent experimental results between batches. | Variability in the concentration of active this compound. | 1. Standardize Solution Preparation: Follow a strict, standardized protocol for preparing all solutions. 2. Quantify Stock Solution: Periodically check the concentration of your stock solution using a validated analytical method like HPLC-UV. 3. Control for Degradation: Minimize the exposure of solutions to light and elevated temperatures during experimental setup. |
| Appearance of unexpected peaks in analytical chromatograms. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products. 2. Optimize Chromatography: Adjust your HPLC method to ensure separation of the parent compound from any degradation products. 3. Review Experimental Conditions: Identify and mitigate the stress factor (e.g., light, heat, pH) causing the degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary, provided the compound is not heat-sensitive.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and prevent contamination.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with a UV/PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Test Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the test solution and 0.1 M HCl. Incubate at 60°C for up to 24 hours.
-
Base Hydrolysis: Mix equal volumes of the test solution and 0.1 M NaOH. Incubate at 60°C for up to 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the test solution and 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours.
-
Thermal Degradation: Store the test solution in an oven at 70°C for up to 7 days.
-
Photodegradation: Expose the test solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[11][12]. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points, withdraw samples, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products.
Data Presentation:
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Potential for hydrolysis of susceptible functional groups. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Likely degradation, as imidazole-containing compounds can be base-labile[5]. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Potential for oxidation, particularly at the imidazole ring. |
| Thermal | - | 70°C | 7 days | Degradation if thermally labile. |
| Photolytic | ICH Q1B light source | Ambient | Per ICH Q1B | Potential for photodegradation, a known instability for similar compounds[5]. |
Protocol 3: Long-Term Stability Assessment in Experimental Media
Objective: To determine the stability of this compound under specific, long-term experimental conditions.
Materials:
-
This compound stock solution
-
Your specific experimental cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Sterile tubes
-
HPLC system
Procedure:
-
Prepare a working solution of this compound in your experimental medium at the highest concentration you plan to use.
-
Dispense aliquots of this solution into sterile tubes, one for each time point.
-
Place the tubes in an incubator under your standard experimental conditions.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all samples are collected, thaw them and analyze the concentration of this compound using a validated HPLC method.
-
Plot the concentration of this compound versus time to determine the degradation rate.
Data Presentation:
Table 2: Representative Data for Long-Term Stability of this compound (10 µM) in Cell Culture Medium at 37°C
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.6 | 96 |
| 8 | 9.2 | 92 |
| 24 | 8.1 | 81 |
| 48 | 6.5 | 65 |
| 72 | 5.2 | 52 |
(Note: The data in this table is representative and should be generated for your specific experimental conditions.)
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for Acodazole stability.
References
- 1. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Association of cell cycle arrest with anticancer drug-induced epithelial-mesenchymal transition in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interplay between ATM and ATR for the regulation of cellular responses to DNA damage [duepublico2.uni-due.de]
- 6. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of drug tablet aging by fast hyper-spectral stimulated Raman scattering microscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Analysis of Acodazole Hydrochloride and Other DNA Intercalators for Researchers and Drug Development Professionals
A deep dive into the comparative efficacy and mechanisms of Acodazole Hydrochloride alongside well-established DNA intercalators—Doxorubicin, Daunorubicin, and Ethidium Bromide—reveals nuances in their therapeutic potential and research applications. This guide synthesizes available experimental data to provide a clear comparison of their DNA binding affinities, cytotoxic effects, and the molecular pathways they influence.
DNA intercalators are a class of molecules that insert themselves between the base pairs of DNA, leading to structural changes that can inhibit replication and transcription, ultimately causing cell death. This mechanism has been a cornerstone of cancer chemotherapy for decades. This report offers a comparative analysis of this compound, a synthetic imidazoquinoline with antineoplastic activity, against the widely used chemotherapeutic agents Doxorubicin and Daunorubicin, and the common laboratory tool, Ethidium Bromide.
Quantitative Comparison of DNA Intercalators
To facilitate a direct comparison of the key performance metrics of these DNA intercalators, the following tables summarize their DNA binding affinities and cytotoxic potencies against various cancer cell lines.
DNA Binding Affinity
The strength of the interaction between an intercalator and DNA is a critical determinant of its biological activity. This is often quantified by the binding constant (K), where a higher value indicates a stronger affinity.
| Compound | DNA Binding Constant (K) (M⁻¹) | Experimental Method |
| This compound | Data not available | - |
| Doxorubicin | 0.13 - 0.16 x 10⁶ | Optical Methods |
| Daunorubicin | 0.10 - 0.12 x 10⁶ | Optical Methods |
| Ethidium Bromide | 0.31 x 10⁶ | Flow Injection Analysis |
Note: The binding affinity of intercalators can be influenced by factors such as ionic strength and the specific DNA sequence.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of a population of cancer cells. The NCI-60 panel is a group of 60 diverse human cancer cell lines used by the National Cancer Institute for drug screening.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Data not available | - | Data not available |
| Doxorubicin | NCI-60 Panel (Mean) | Various | 0.097 |
| A549 | Lung Cancer | 0.07 | |
| Daunorubicin | NCI-60 Panel (Mean) | Various | 0.068 |
| Various Leukemia Cell Lines | Leukemia | Varies | |
| Ethidium Bromide | Data not available | - | Data not available |
Note: IC50 values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
Understanding the methodologies used to characterize these compounds is crucial for interpreting the data and designing future experiments.
Fluorescence Quenching Assay for DNA Binding
This method is commonly used to determine the binding affinity of a compound to DNA. It relies on the principle that the fluorescence of a DNA-binding dye (like Ethidium Bromide) is quenched or enhanced upon interaction with another molecule.
Protocol:
-
A solution of DNA is prepared in a suitable buffer.
-
A fluorescent probe, such as Ethidium Bromide, is added to the DNA solution, which intercalates and exhibits a significant increase in fluorescence.
-
The intercalator of interest (e.g., this compound, Doxorubicin) is titrated into the DNA-probe solution.
-
As the test compound binds to the DNA, it displaces the fluorescent probe, leading to a quenching of the fluorescence signal.
-
The change in fluorescence intensity is measured at each titration point.
-
The binding constant (K) can be calculated by analyzing the quenching data using appropriate binding models, such as the Stern-Volmer equation.
Circular Dichroism (CD) Spectroscopy for Conformational Changes
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon the binding of an intercalator.
Protocol:
-
A solution of DNA is prepared in a suitable buffer.
-
The CD spectrum of the DNA solution is recorded, which shows characteristic positive and negative bands corresponding to the right-handed helical structure of B-DNA.
-
The intercalator is titrated into the DNA solution.
-
CD spectra are recorded after each addition of the intercalator.
-
Changes in the CD spectrum, such as shifts in the wavelength or changes in the intensity of the bands, indicate alterations in the DNA conformation due to intercalation.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the DNA intercalator.
-
After a specific incubation period (e.g., 48 or 72 hours), the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The interaction of DNA intercalators with their target initiates a cascade of cellular events. Visualizing these pathways and workflows can aid in understanding their complex mechanisms of action.
Concluding Remarks
While Doxorubicin and Daunorubicin have well-documented DNA intercalation properties and cytotoxic effects, which are leveraged in clinical settings, and Ethidium Bromide serves as a reliable tool in molecular biology, a significant gap in publicly available, quantitative data for this compound exists. The limited information confirms its identity as a DNA intercalator with antineoplastic activity, but a comprehensive comparative analysis is hampered by the lack of specific binding constants and a broad panel of IC50 values. Further experimental investigation is warranted to fully elucidate the therapeutic potential of this compound and to accurately position it relative to established DNA intercalators. The experimental protocols and workflows outlined in this guide provide a framework for conducting such a comparative study.
A Comparative Analysis of Acodazole Hydrochloride: An Investigational Anti-Tumor Agent with Limited Efficacy and Significant Cardiotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anti-tumor agent Acodazole Hydrochloride. Due to the limited clinical development and lack of demonstrated in vivo anti-tumor activity, this document will focus on a critical evaluation of this compound in contrast to established chemotherapeutic agents for colorectal and lung cancer, the indications for which it was initially investigated. The supporting experimental data for the comparator agents, 5-Fluorouracil (5-FU) and Cisplatin, are provided to highlight the benchmarks that this compound failed to meet.
Executive Summary
This compound, a synthetic imidazoquinoline, was investigated as a potential anti-neoplastic agent. Its mechanism of action involves intercalation into DNA, leading to the disruption of DNA replication. However, its clinical development was halted during Phase I trials due to a lack of anti-tumor efficacy and significant, dose-limiting cardiotoxicity. This guide presents the available data for this compound alongside robust preclinical in vivo data for the standard-of-care agents, 5-Fluorouracil and Cisplatin, to provide a clear perspective on the challenges and critical endpoints in anti-cancer drug development.
Performance Comparison: this compound vs. Standard-of-Care Agents
The following table summarizes the available in vivo data for this compound and compares it with representative preclinical data for 5-Fluorouracil in colorectal cancer models and Cisplatin in lung cancer models.
| Drug | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Key Findings |
| This compound | Human Advanced Carcinomas (Colorectal, Lung, etc.) - Phase I | 20-888 mg/m²/week (i.v. infusion) | No anti-tumor activity observed | Not reported | Development halted due to severe cardiotoxicity. |
| 5-Fluorouracil (5-FU) | HT-29 Human Colorectal Cancer Xenograft (mice) | 10 mg/kg | Robust anti-tumor activity reported[1] | Not explicitly quantified in this study | Demonstrates significant single-agent efficacy. |
| HCT-116 Human Colorectal Cancer Xenograft (mice) | Not specified | Delayed tumor growth[2][3] | Higher survival rate observed[2][3] | Efficacy is dependent on administration schedule in combination therapies. | |
| SW620 Human Colorectal Cancer Xenograft (mice) | 30 mg/kg (i.p., thrice weekly) | 36% (single agent); 66% (in combination) | Not reported | Synergistic effects observed with other agents. | |
| Cisplatin | A549 Human Lung Cancer Xenograft (mice) | 4 mg/kg (i.v., days 0, 3, 7) | Significant tumor growth inhibition | Not explicitly quantified in this study | Demonstrates significant anti-tumor activity.[4] |
| NCI-H460 Human Lung Cancer Xenograft (mice) | 2.5 mg/kg | Significant reduction in tumor volume and weight in combination | Not explicitly quantified in this study | Well-tolerated and effective in combination therapies. | |
| Lewis Lung Carcinoma (mice) | 5 doses of 2 Gy IR + Cisplatin | Most significant tumor suppression among tested regimens | Not explicitly quantified in this study | Synergizes with radiation to enhance cell-killing effect.[5] |
Safety Profile Comparison
A critical factor in the failure of this compound was its adverse safety profile, particularly its cardiotoxicity.
| Drug | Primary Toxicities | Details |
| This compound | Cardiotoxicity | Dose-limiting cardiotoxicity observed in Phase I trials, including prolongation of the QTc interval and polymorphic ventricular tachycardia ("torsades des pointes")[3]. Animal studies in dogs confirmed drug-related QTc prolongation, reduced heart rate, and decreased left ventricular dP/dt[2]. |
| Local Infusion Site Reactions | Moderate burning and erythema at the infusion site were also reported[3]. | |
| 5-Fluorouracil (5-FU) | Myelosuppression, Mucositis, Diarrhea | These are common and manageable side effects of 5-FU-based chemotherapy. |
| Cardiotoxicity | Can occur in a small percentage of patients and may manifest as angina, myocardial infarction, or arrhythmias. | |
| Cisplatin | Nephrotoxicity, Neurotoxicity, Ototoxicity, Myelosuppression | These are well-characterized toxicities that require careful monitoring and management, including hydration and dose adjustments. |
Experimental Protocols
In Vivo Tumor Xenograft Studies (General Protocol for 5-FU and Cisplatin)
A representative protocol for the in vivo evaluation of anti-tumor agents in xenograft models is described below. Specific details such as cell line, mouse strain, and dosing regimen vary between studies.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, HCT-116 for colorectal cancer; A549, NCI-H460 for lung cancer) are cultured in appropriate media under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The investigational drug (e.g., 5-FU, Cisplatin) or vehicle control is administered according to the specified dosing regimen (e.g., intraperitoneal, intravenous, oral gavage) and schedule.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth in the treated group compared to the control group. TGI is calculated at the end of the study.
-
Survival Analysis: In some studies, animals are monitored for survival, and the time to reach a predetermined tumor volume endpoint or death is recorded.
-
-
Toxicity Assessment: Animal body weight is monitored as an indicator of systemic toxicity. Other signs of distress are also observed.
-
Tissue Analysis: At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the mechanisms of action for this compound, 5-Fluorouracil, and Cisplatin.
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of 5-Fluorouracil.
Caption: Mechanism of Action of Cisplatin.
Drug Development Workflow: The Case of this compound
The following diagram illustrates a typical drug development pipeline and highlights the stage at which this compound's development was terminated.
Caption: this compound's Drug Development Trajectory.
Conclusion
The case of this compound serves as a critical reminder of the hurdles in oncology drug development. While its mechanism of DNA intercalation was promising in preclinical stages, the failure to demonstrate in vivo anti-tumor efficacy in early clinical trials, coupled with severe cardiotoxicity, led to the termination of its development. In contrast, agents like 5-Fluorouracil and Cisplatin, despite their own toxicity profiles, have demonstrated significant and reproducible anti-tumor activity in both preclinical models and clinical practice, establishing them as cornerstones of cancer chemotherapy. This comparative guide underscores the importance of a favorable therapeutic index, where anti-tumor efficacy outweighs treatment-related toxicity, as a fundamental prerequisite for the successful development of new anti-cancer agents.
References
- 1. oncotarget.com [oncotarget.com]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic killing of lung cancer cells by cisplatin and radiation via autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Acodazole Hydrochloride in combination with other chemotherapy agents
Acodazole Hydrochloride: A Profile of a DNA Intercalating Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of this compound, a synthetic imidazoquinoline with antineoplastic properties. While initial investigations explored its potential as a cancer therapeutic, this document summarizes the available data from early clinical trials, focusing on its mechanism of action, pharmacokinetics, and safety profile. It is important to note that the available research primarily focuses on this compound as a monotherapy, and there is a lack of published experimental data on its use in combination with other chemotherapy agents.
Mechanism of Action
This compound functions as a DNA intercalating agent.[1] This mechanism involves the insertion of the molecule between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of the DNA, consequently interfering with DNA replication and transcription processes, which are crucial for rapidly dividing cancer cells.
Caption: Mechanism of action of this compound.
Clinical Data: Phase I Trial
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound. The study involved intravenous administration to patients with various types of cancer.
Patient Demographics and Dosing
| Parameter | Value |
| Number of Patients | 33 |
| Dosing Range | 20 mg/m² to 888 mg/m² |
| Administration | 1-hour intravenous infusion, once weekly for 4 weeks |
Data from the Phase I clinical trial of Acodazole (NSC 305884).[2]
Pharmacokinetic Profile
| Parameter | Value |
| Half-life (t1/2) | 20.7 hours |
| Clearance | Primarily by nonrenal mechanisms |
Pharmacokinetic parameters of Acodazole determined in the Phase I trial.[2]
Toxicity and Adverse Events
The primary dose-limiting toxicity observed was cardiotoxicity, specifically Q-Ti interval prolongation on electrocardiograms.[2]
| Toxicity | Description |
| Cardiotoxicity | Prolonged Q-Ti interval, with one instance of polymorphic ventricular tachycardia ("torsades des pointes") at a dose of 1184 mg/m². Q-Ti prolongation was observed at all dose levels.[2] |
| Gastrointestinal | Mild to moderate nausea and vomiting.[2] |
| Local Reaction | Moderate burning and erythema at the infusion site.[2] |
Note: No significant antitumor activity was observed in this Phase I trial.[2]
Experimental Protocols
The following is a summary of the methodology employed in the Phase I clinical trial of this compound.
Phase I Clinical Trial Protocol
Caption: Workflow of the Phase I clinical trial of Acodazole.
1. Patient Selection:
-
Patients with histologically confirmed malignant tumors refractory to standard therapies were enrolled.
-
Inclusion criteria typically included adequate organ function (hematologic, renal, and hepatic).
-
Exclusion criteria would have likely included significant cardiac abnormalities due to the observed cardiotoxicity.
2. Dosing and Administration:
-
This compound was administered as a 1-hour intravenous infusion.
-
The treatment was given once weekly for four weeks, constituting one course.
-
A dose-escalation design was used, starting at 20 mg/m² and increasing in subsequent patient cohorts.
3. Safety and Efficacy Monitoring:
-
Patients were monitored for adverse events at regular intervals.
-
Electrocardiograms (ECGs) were performed to monitor for cardiac toxicity, specifically Q-Ti interval prolongation.
-
Tumor response was assessed using standard imaging techniques.
4. Pharmacokinetic Sampling and Analysis:
-
Blood samples were collected at predetermined time points after infusion.
-
Plasma concentrations of Acodazole were measured to determine pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Comparison and Future Directions
The development of this compound as an anticancer agent has been limited, primarily due to the significant cardiotoxicity and lack of observed antitumor efficacy in early trials.[2] For a chemotherapeutic agent to be considered for combination therapy, a favorable safety profile and at least some single-agent activity are generally desired. The rationale for combination chemotherapy is to utilize drugs with different mechanisms of action to achieve synergistic or additive effects, overcome drug resistance, and target cancer cells more effectively.[3][4]
Given the challenges associated with this compound, its progression into combination therapy trials has not been documented in the available literature. Future research would need to address the cardiotoxicity, potentially through structural modifications of the molecule or co-administration of cardioprotective agents, before its role in combination with other chemotherapy agents could be explored.
References
- 1. Acodazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Combination Cancer Therapy - Cancer - MSD Manual Consumer Version [msdmanuals.com]
Cross-Validating Acodazole Hydrochloride's Mechanism of Action: A Comparative Guide for Researchers
A comprehensive analysis of Acodazole Hydrochloride's mechanism of action as a DNA intercalating agent, compared with the established antineoplastic drugs Doxorubicin and Daunorubicin. This guide provides a review of their primary mechanisms, supported by available experimental data and detailed protocols for key validation assays.
Introduction
This compound is a synthetic imidazoquinoline derivative that has been investigated for its antineoplastic properties. Its primary mechanism of action is believed to be the intercalation into DNA, thereby disrupting DNA replication and transcription, a mode of action shared with the widely used anthracycline antibiotics, Doxorubicin and Daunorubicin. This guide aims to provide a comparative analysis of the mechanism of action of this compound against these two established drugs, presenting available data and detailed experimental methodologies to facilitate further research and cross-validation.
It is important to note that initial literature searches may sometimes conflate Acodazole with Nocodazole, an unrelated microtubule-depolymerizing agent. This guide focuses exclusively on this compound as a DNA intercalator.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action for this compound, Doxorubicin, and Daunorubicin is their ability to insert themselves between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which in turn interferes with the function of enzymes essential for DNA replication and transcription, most notably topoisomerase II.
Signaling Pathway of DNA Intercalating Agents
Caption: Signaling pathway of DNA intercalating agents.
Comparative Performance Data
A direct quantitative comparison of this compound with Doxorubicin and Daunorubicin is challenging due to the limited publicly available data for Acodazole. A Phase I clinical trial of Acodazole reported no significant antitumor activity at the doses tested, which may have limited further extensive preclinical comparisons. However, extensive data exists for Doxorubicin and Daunorubicin, which are presented here as a benchmark for the expected performance of a clinically effective DNA intercalator.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 0.5 | [Various sources] |
| A549 (Lung) | 0.2 - 1.0 | [Various sources] | |
| HCT116 (Colon) | 0.05 - 0.2 | [Various sources] | |
| Daunorubicin | HL-60 (Leukemia) | 0.01 - 0.1 | [Various sources] |
| K562 (Leukemia) | 0.02 - 0.2 | [Various sources] |
Table 2: Comparative DNA Binding Affinity (Binding Constant)
| Compound | Method | Binding Constant (K) (M⁻¹) | Reference |
| This compound | Data not available | - | - |
| Doxorubicin | Spectrophotometry | 1.0 - 3.0 x 10⁶ | [Various sources] |
| Daunorubicin | Spectrophotometry | 0.5 - 2.0 x 10⁶ | [Various sources] |
Table 3: Comparative Topoisomerase II Inhibition
| Compound | Assay Type | IC50 (µM) | Reference |
| This compound | Data not available | - | - |
| Doxorubicin | kDNA Decatenation | 10 - 50 | [Various sources] |
| Daunorubicin | kDNA Decatenation | 20 - 100 | [Various sources] |
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
DNA Intercalation Assay: Ethidium Bromide Displacement
This assay is based on the displacement of ethidium bromide (EtBr) from DNA by an intercalating agent, which results in a decrease in EtBr fluorescence.
Workflow for Ethidium Bromide Displacement Assay
Caption: Workflow for the ethidium bromide displacement assay.
Methodology:
-
Prepare a solution of calf thymus DNA in a suitable buffer (e.g., Tris-HCl).
-
Add ethidium bromide to the DNA solution and allow it to intercalate, resulting in a stable fluorescent signal.
-
Add varying concentrations of the test compound (this compound, Doxorubicin, or Daunorubicin) to the DNA-EtBr complex.
-
Incubate the mixture for a sufficient time to allow for displacement of EtBr.
-
Measure the fluorescence intensity using a fluorometer. A decrease in fluorescence indicates displacement of EtBr by the test compound.
-
Calculate the percentage of fluorescence quenching to determine the DNA binding affinity.
Topoisomerase II Inhibition Assay: kDNA Decatenation
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Workflow for kDNA Decatenation Assay
Caption: Workflow for the topoisomerase II kDNA decatenation assay.
Methodology:
-
Set up a reaction mixture containing kDNA, human topoisomerase II, ATP, and reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Incubate the reaction at 37°C to allow for the decatenation of kDNA by topoisomerase II.
-
Stop the reaction by adding a stop solution (e.g., SDS and proteinase K).
-
Separate the reaction products by agarose gel electrophoresis. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel.
-
Visualize the DNA bands using a DNA stain (e.g., ethidium bromide). Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA.
Cardiotoxicity: A Common Concern
A significant side effect of many DNA intercalating agents, including the anthracyclines, is cardiotoxicity. A Phase I clinical trial of this compound also reported dose-limiting cardiotoxicity, specifically Q-Tc interval prolongation. This suggests a shared toxicity profile with other DNA intercalators and is a critical consideration in the development of such compounds. The mechanisms of cardiotoxicity are complex and are thought to involve the generation of reactive oxygen species (ROS) and interference with mitochondrial function in cardiac cells.
Conclusion
This compound is a putative DNA intercalating agent with a mechanism of action that aligns with established antineoplastic drugs like Doxorubicin and Daunorubicin. However, a significant lack of publicly available quantitative data on its performance makes a direct and robust comparison challenging. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to cross-validate the mechanism and efficacy of this compound. The observed cardiotoxicity of Acodazole underscores a common challenge in the development of DNA-targeting anticancer agents. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound.
A Comparative Analysis of the Cardiotoxicity of Acodazole Hydrochloride and Other Anthracyclines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiotoxic profiles of Acodazole Hydrochloride and other prominent anthracyclines, namely Doxorubicin, Daunorubicin, and Epirubicin. The information is compiled from a review of available clinical and preclinical data to assist researchers and drug development professionals in understanding the relative cardiac risks associated with these compounds.
Executive Summary
Anthracyclines are a class of potent chemotherapeutic agents widely used in oncology. However, their clinical utility is often limited by a dose-dependent cardiotoxicity, which can lead to severe and sometimes irreversible heart damage. This guide focuses on comparing the cardiotoxic effects of this compound, a synthetic imidazoquinoline, with the well-established anthracyclines Doxorubicin, Daunorubicin, and Epirubicin.
Direct comparative studies between this compound and other anthracyclines are limited. The available data for this compound is primarily from a Phase I clinical trial and a preclinical study in dogs. This guide synthesizes the existing data to provide a comparative overview, highlighting the different manifestations and severities of cardiotoxicity associated with each agent.
Comparative Cardiotoxicity Data
The following tables summarize the quantitative data on the cardiotoxicity of this compound, Doxorubicin, Daunorubicin, and Epirubicin from clinical and preclinical studies.
Clinical Cardiotoxicity Data
| Drug | Study Population | Cumulative Dose | Incidence of Cardiotoxicity | Key Cardiac Findings |
| This compound | Advanced Carcinoma Patients (Phase I Trial) | 1370 mg/m² (Dose-Limiting) | Not explicitly stated as incidence, but was the dose-limiting toxicity. | Multiple premature ventricular contractions, QTc interval prolongation, decreasing heart rate. |
| Doxorubicin | Non-Hodgkin Lymphoma Patients | 400-500 mg/m² | Significant decrease in LVEF (-15 ± 11%). One patient developed heart failure at 200 mg/m². 7/12 patients had >10% LVEF decrease.[1] | Decrease in Left Ventricular Ejection Fraction (LVEF). |
| Breast Cancer Patients | 400 mg/m² | 5% risk of heart failure.[2] | Congestive heart failure. | |
| Breast Cancer Patients | 700 mg/m² | 25% risk of heart failure.[2] | Congestive heart failure. | |
| Daunorubicin | Leukemia Patients | Not specified | 9.99% incidence of congestive heart failure in a three-drug regimen.[3] | Congestive heart failure. |
| Epirubicin | Non-Hodgkin Lymphoma Patients | 400-500 mg/m² | No significant decrease in LVEF (0 ± 13%). 4/12 patients had >10% LVEF decrease at a mean of 450 mg/m².[1] | Decrease in LVEF. |
| Metastatic Breast Cancer Patients | 900 mg/m² | 4% cumulative risk of congestive heart failure.[4] | Congestive heart failure. | |
| Metastatic Breast Cancer Patients | 1000 mg/m² | 15% cumulative risk of congestive heart failure.[4] | Congestive heart failure. | |
| Advanced Breast Cancer Patients | < 500 mg/m² | 0% incidence of congestive heart failure.[5] | Congestive heart failure. | |
| Advanced Breast Cancer Patients | 500-1000 mg/m² | 2% incidence of congestive heart failure.[5] | Congestive heart failure. | |
| Advanced Breast Cancer Patients | > 1000 mg/m² | 35% incidence of congestive heart failure.[5] | Congestive heart failure. |
Preclinical Cardiotoxicity Data (Canine Model)
| Drug | Dose | Key Cardiac Findings |
| This compound | 2262 mg/m² (1-h infusion) | Prolongation of QTc intervals, reduction in heart rate, reduction in left ventricular dP/dt, and reduction in mean blood pressure. |
| Doxorubicin | Not directly compared in the same study | N/A |
| Daunorubicin | Not directly compared in the same study | N/A |
| Epirubicin | Not directly compared in the same study | N/A |
Mechanisms of Cardiotoxicity
The cardiotoxicity of anthracyclines is multifactorial, with several proposed mechanisms contributing to myocardial damage. While the specific mechanisms for this compound have not been extensively elucidated, the pathways for traditional anthracyclines are better understood.
Anthracycline-Induced Cardiotoxicity Signaling Pathways
Anthracyclines like Doxorubicin, Daunorubicin, and Epirubicin are believed to exert their cardiotoxic effects primarily through two main pathways:
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the formation of superoxide radicals and other ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and induces apoptosis.[2]
-
Topoisomerase IIβ (TOP2B) Inhibition: Anthracyclines inhibit TOP2B in cardiomyocytes, leading to DNA double-strand breaks and activating apoptotic pathways.[2]
These primary events trigger a cascade of downstream signaling pathways, including:
-
Mitochondrial Dysfunction: Increased ROS and calcium overload lead to the opening of the mitochondrial permeability transition pore (mPTP), releasing cytochrome c and activating caspases.
-
Activation of Stress-Activated Protein Kinases (SAPKs): Oxidative stress activates kinase pathways like JNK and p38 MAPK, which are involved in apoptosis and inflammatory responses.
-
Impaired Pro-survival Signaling: Anthracyclines can interfere with pro-survival pathways such as the PI3K/Akt pathway.
Figure 1: Simplified signaling pathway of anthracycline-induced cardiotoxicity.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the assessment of cardiotoxicity.
In Vivo Assessment of Cardiotoxicity in a Canine Model
This protocol is based on the methods used in the preclinical evaluation of this compound.
Objective: To evaluate the acute cardiovascular effects of a test compound in a canine model.
Experimental Workflow:
Figure 2: Experimental workflow for in vivo canine cardiotoxicity assessment.
Detailed Methodologies:
-
Animal Model: Healthy, adult beagle dogs are typically used for cardiovascular safety pharmacology studies.
-
Anesthesia and Instrumentation:
-
Animals are anesthetized with an appropriate agent (e.g., pentobarbital).
-
A catheter is placed in a femoral artery for blood pressure measurement.
-
A catheter is placed in a femoral vein for drug administration.
-
A micromanometer-tipped catheter is inserted into the left ventricle via the carotid artery to measure left ventricular pressure and calculate dP/dt.
-
Standard limb leads are placed for continuous electrocardiogram (ECG) recording.
-
-
Drug Administration:
-
The test compound is administered as a controlled intravenous infusion over a specified period (e.g., 1 hour).
-
-
Data Acquisition and Analysis:
-
QTc Interval: The QT interval is measured from the ECG and corrected for heart rate using a standard formula (e.g., Bazett's or Fridericia's). The tangent method is often used to define the end of the T-wave.[6]
-
Premature Ventricular Contractions (PVCs): Continuous ECG is monitored, and the frequency and morphology of PVCs are recorded. For longer-term assessment, a Holter monitor can be used.[7][8][9][10]
-
Left Ventricular dP/dt: The maximum rate of rise of left ventricular pressure (+dP/dt) is derived from the left ventricular pressure waveform and serves as an index of myocardial contractility.
-
Clinical Assessment of Cardiotoxicity
Objective: To monitor for and assess the degree of cardiotoxicity in patients receiving potentially cardiotoxic chemotherapy.
Methodologies:
-
Echocardiography: This is a primary non-invasive method for assessing cardiac function.
-
Left Ventricular Ejection Fraction (LVEF): LVEF is a measure of the heart's pumping ability. A significant decrease in LVEF (e.g., >10% to a value <50%) is a key indicator of cardiotoxicity.
-
Procedure: Standard 2D and 3D echocardiography is performed to obtain images of the heart. LVEF is calculated from measurements of the left ventricular volumes at end-diastole and end-systole.
-
-
Electrocardiogram (ECG):
-
QTc Interval: Regular ECGs are performed to monitor for QTc prolongation, which can be a risk factor for arrhythmias.
-
-
Biomarkers:
-
Troponins: Elevated levels of cardiac troponins (cTnI or cTnT) in the blood can indicate cardiomyocyte injury.
-
Natriuretic Peptides: Increased levels of B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) can be a sign of heart failure.
-
Conclusion
The available evidence suggests that this compound exhibits a distinct cardiotoxic profile characterized by electrophysiological disturbances, including QTc prolongation and ventricular arrhythmias, at its dose-limiting toxicity. In contrast, the cardiotoxicity of traditional anthracyclines like Doxorubicin, Daunorubicin, and Epirubicin is more commonly associated with a decline in myocardial contractility, leading to a reduction in LVEF and the development of congestive heart failure.
The lack of direct comparative studies makes it challenging to definitively rank the cardiotoxicity of this compound relative to other anthracyclines. The mechanisms underlying this compound's cardiotoxicity also require further investigation.
For researchers and drug development professionals, these findings underscore the importance of comprehensive cardiovascular monitoring in both preclinical and clinical studies of novel anticancer agents. The distinct cardiotoxic profiles of different compounds highlight the need for a multi-faceted approach to cardiac safety assessment, including evaluation of both electrophysiological parameters and myocardial function. Future research should aim to conduct direct comparative studies and further elucidate the molecular mechanisms of cardiotoxicity for newer agents like this compound to better inform risk-benefit assessments in oncology drug development.
References
- 1. Cardiotoxicity of epirubicin and doxorubicin: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pathophysiological mechanisms of cardiotoxicity in chemotherapeutic agents | Russian Open Medical Journal [romj.org]
- 3. Anthracycline Cardiotoxicity in Cancer Patients: Key Points - American College of Cardiology [acc.org]
- 4. Unveiling the Complexities: Exploring Mechanisms of Anthracycline-induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study of doxorubicin, mitoxantrone, and epirubicin in combination with ICRF-187 (ADR-529) in a chronic cardiotoxicity animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unime.it [iris.unime.it]
- 7. Frequency of ventricular arrhythmias in apparently healthy, large breed dogs during seven-day Holter monitoring | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
- 9. Determining the optimal Holter monitoring duration for detecting ventricular arrhythmia in dogs: a Bayesian approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of Acodazole Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating the cellular target engagement of Acodazole Hydrochloride, a synthetic imidazoquinoline with antineoplastic properties. Its primary mechanism of action is the intercalation into DNA, which disrupts DNA replication and leads to cell death.[1] Validating that a drug interacts with its intended target within a cellular environment is a critical step in drug development. This guide focuses on two powerful techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will also discuss alternative DNA intercalating agents that can be used as comparators in these experimental setups.
Introduction to this compound and Target Engagement
This compound is an anticancer agent that functions by inserting itself between the base pairs of DNA.[1] This intercalation distorts the DNA helical structure, thereby interfering with the processes of replication and transcription, ultimately leading to the inhibition of cancer cell proliferation. While the biochemical mechanism of DNA intercalation is well-understood, demonstrating this interaction within the complex milieu of a living cell is essential for confirming on-target activity and understanding potential off-target effects.
Target engagement assays provide direct evidence of a drug binding to its molecular target in a cellular context.[2][3] For DNA intercalators like this compound, these assays can confirm that the compound reaches the nucleus and interacts with genomic DNA.
Comparative Analysis of Target Engagement Validation Methods
Two prominent label-free methods for validating target engagement in cells are CETSA and DARTS.[4][5][6] Both techniques rely on the principle that the binding of a ligand (in this case, this compound) can alter the stability of its target molecule (DNA and its associated proteins).
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[2][7][8] | Applicable in intact cells and tissues, label-free, can be adapted for high-throughput screening.[4][9] | Indirectly measures DNA engagement through the stability of DNA-binding proteins; may not be suitable for all targets. | Western Blot, Mass Spectrometry, AlphaScreen, Luciferase-based reporters.[4][9] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[5][6][10][11] | Label-free, applicable to a wide range of proteins, can be used for target identification.[6][10] | Typically performed on cell lysates, which may not fully recapitulate the intracellular environment. | SDS-PAGE with silver or Coomassie staining, Western Blot, Mass Spectrometry.[5] |
Hypothetical Performance Data
Due to the limited publicly available data on the direct application of CETSA and DARTS to this compound, the following table presents hypothetical data to illustrate the expected outcomes of such experiments. This data is for comparative and educational purposes only.
| Compound | Assay | Parameter | Value | Interpretation |
| Acodazole HCl | CETSA | ΔTm (Histone H3) | +3.5°C | Significant thermal stabilization of a core DNA-associated protein, indicating engagement with chromatin. |
| DARTS | Protease Resistance (Topoisomerase IIα) | Increased | Protection from degradation suggests direct or indirect interaction with this DNA-processing enzyme. | |
| Doxorubicin | CETSA | ΔTm (Histone H3) | +4.2°C | Strong stabilization of histone H3, consistent with its known DNA intercalating and topoisomerase II poisoning activity. |
| DARTS | Protease Resistance (Topoisomerase IIα) | Increased | Confirms engagement with its known target. | |
| Etoposide | CETSA | ΔTm (Topoisomerase IIα) | +2.8°C | Stabilization of its direct target, topoisomerase IIα. |
| DARTS | Protease Resistance (Topoisomerase IIα) | Increased | Direct evidence of target engagement. |
Signaling Pathway and Experimental Workflows
DNA Intercalation and Downstream Effects
The binding of this compound to DNA triggers a cascade of cellular events, primarily related to the DNA damage response. The following diagram illustrates this simplified signaling pathway.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The CETSA workflow involves treating cells with the compound of interest, followed by a heat challenge and subsequent analysis of protein stability.
Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)
The DARTS workflow relies on the principle that drug binding can protect a target protein from protease digestion.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for performing CETSA to validate the target engagement of this compound.
1. Cell Culture and Treatment:
-
Culture cancer cells (e.g., HeLa, A549) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
4. Protein Analysis:
-
Analyze the levels of the target protein (e.g., Histone H3, a key protein in chromatin) in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
This protocol outlines a general procedure for the DARTS assay.[5]
1. Cell Lysate Preparation:
-
Culture and harvest cells as described for CETSA.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer with protease inhibitors).
-
Centrifuge the lysate to remove cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
2. Drug Incubation:
-
Aliquot the cell lysate into tubes.
-
Add this compound or a vehicle control to the lysates and incubate for 1 hour at room temperature to allow for binding.
3. Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to each tube. The concentration of the protease should be optimized in preliminary experiments to achieve partial digestion of the total protein content.
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
4. Analysis:
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.
-
Boil the samples to denature the proteins.
-
Separate the proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.
-
Alternatively, perform a Western blot to detect the levels of a specific target protein (e.g., Topoisomerase IIα). Increased band intensity in the drug-treated sample compared to the control indicates protection from proteolysis and thus, target engagement.
Alternative DNA Intercalators for Comparative Studies
To provide a robust comparison, it is beneficial to include other well-characterized DNA intercalating agents in the target engagement studies.
-
Doxorubicin: A widely used chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II.
-
Daunorubicin: An anthracycline antibiotic with a similar mechanism of action to doxorubicin.
-
Actinomycin D: A polypeptide antibiotic that binds to DNA and inhibits transcription.
-
Etoposide: While not a classical intercalator, it is a topoisomerase II inhibitor that forms a ternary complex with the enzyme and DNA, providing a different mode of DNA-targeted action for comparison.[12][13][14][15]
By comparing the target engagement profiles of this compound with these agents, researchers can gain a deeper understanding of its specific interactions within the cellular environment.
References
- 1. Acodazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 7. CETSA [cetsa.org]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 12. Six-step etoposide desensitization protocol: A pediatric, adolescent, and young adult case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A pediatric desensitization protocol for etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labeling.pfizer.com [labeling.pfizer.com]
Navigating the Labyrinth of Drug Resistance: A Comparative Guide to DNA Intercalating Agents in Oncology
For Immediate Release
In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. This guide offers a comparative analysis of Acodazole Hydrochloride and other DNA intercalating agents, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, efficacy, and the challenges posed by resistant cancer models. We delve into the fundamental signaling pathways, present key experimental protocols, and explore the multifaceted nature of drug resistance.
This compound: A DNA Intercalating Agent
This compound is a synthetic imidazoquinoline compound that has been investigated for its antineoplastic properties. Its primary mechanism of action is the intercalation into DNA, a process where the molecule inserts itself between the base pairs of the DNA double helix. This physical disruption of the DNA structure interferes with critical cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). However, its clinical development has been hampered by significant cardiotoxicity.[1]
Comparative Analysis of DNA Intercalating Agents
To better understand the therapeutic landscape, the following table compares this compound with other notable DNA intercalating agents used in cancer therapy.
| Drug | Chemical Class | Mechanism of Action | Common Clinical Applications |
| This compound | Imidazoquinoline | DNA intercalation, leading to disruption of DNA replication.[2] | Investigational; not in widespread clinical use due to cardiotoxicity.[1] |
| Doxorubicin | Anthracycline | DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species. | Breast, bladder, ovarian, stomach, and lung cancers; lymphomas and leukemias. |
| Daunorubicin | Anthracycline | DNA intercalation and inhibition of topoisomerase II. | Acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). |
| Mitoxantrone | Anthracenedione | DNA intercalation and inhibition of topoisomerase II. | Metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma. |
| Ellipticine | Pyridocarbazole Alkaloid | DNA intercalation and inhibition of topoisomerase II.[3] | Limited clinical use; primarily a research compound.[3] |
Experimental Protocols
DNA Intercalation Assay (Ethidium Bromide Displacement)
This protocol determines if a test compound can bind to DNA by measuring the displacement of a fluorescent DNA intercalator, ethidium bromide.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Test Compound (e.g., this compound)
-
Positive Control (e.g., Doxorubicin)[4]
-
Assay Buffer (e.g., Tris-HCl buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of ctDNA in the assay buffer.
-
Prepare a working solution of EtBr in the assay buffer.
-
In a 96-well plate, add ctDNA and EtBr to each well to achieve a final concentration that gives a stable fluorescence reading.[4]
-
Add varying concentrations of the test compound to the wells. Include wells with buffer only (blank), ctDNA and EtBr only (negative control), and a known intercalator as a positive control.[4]
-
Incubate the plate at room temperature in the dark for a specified time to allow for binding equilibrium.
-
Measure the fluorescence intensity using an excitation wavelength of 320 nm and an emission wavelength of 600 nm.[4]
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting an intercalating binding mode.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a drug's cytotoxic effects.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test Compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Signaling Pathways and Mechanisms of Action
DNA Damage Response (DDR)
DNA intercalating agents trigger the DNA Damage Response (DDR), a complex signaling network that detects DNA lesions, arrests the cell cycle to allow for repair, and initiates apoptosis if the damage is irreparable.[6][7][8]
Apoptotic Signaling Pathway
The ultimate fate of a cancer cell with extensive DNA damage is apoptosis. This can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of cell death.[9][10][11]
Overcoming Drug Resistance
Cancer cells can develop resistance to DNA damaging agents through various mechanisms, posing a significant challenge to effective treatment.
| Resistance Mechanism | Description |
| Increased Drug Efflux | Overexpression of ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein) that actively pump drugs out of the cell. |
| Enhanced DNA Repair | Upregulation of DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), which can efficiently repair drug-induced DNA damage.[12][13] |
| Alterations in Drug Target | Mutations in topoisomerase II can prevent the binding of intercalating agents that also target this enzyme. |
| Inactivation of Apoptotic Pathways | Mutations in key apoptotic proteins like p53 or overexpression of anti-apoptotic proteins (e.g., Bcl-2) can prevent drug-induced cell death.[13] |
| Drug Inactivation | Increased metabolic inactivation of the drug within the cancer cell.[12] |
Experimental Workflow for Studying Drug Resistance
The development and characterization of drug-resistant cancer cell lines are crucial for understanding resistance mechanisms and for testing novel therapeutic strategies.
References
- 1. Phase I clinical trial and pharmacokinetic evaluation of acodazole (NSC 305884), an imidazoquinoline derivative with electrophysiological effects on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acodazole - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. 2.2.9. DNA intercalation assay [bio-protocol.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Damage Response | Cell Signaling Technology [cellsignal.com]
- 9. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis and cancer signaling pathway | Abcam [abcam.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Biomarkers for Acodazole Hydrochloride and Modern Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating biomarkers for Acodazole Hydrochloride, a historical DNA intercalating agent, and contrasts this with the well-established biomarkers for current standard-of-care treatments in colorectal and non-small cell lung cancer (NSCLC). Given the limited recent data on this compound, it is presented here as a representative of its class of DNA-damaging agents to illustrate the evolution of biomarker validation strategies.
Introduction to this compound
This compound is a synthetic imidazoquinoline that was investigated for its antineoplastic properties. Its primary mechanism of action is believed to be the intercalation into DNA, a process that disrupts DNA replication and transcription, ultimately leading to cell death. Early clinical trials in the 1980s showed limited antitumor activity and were associated with cardiotoxicity, which halted its further development. Consequently, there are no clinically validated biomarkers for this compound sensitivity. This guide, therefore, explores putative biomarkers for the broader class of DNA intercalating agents and compares them with the highly specific and validated biomarkers used for modern cancer therapies.
Comparative Analysis of Biomarkers
The following tables summarize the putative biomarkers for sensitivity to DNA intercalating agents like this compound and the established biomarkers for current therapies in colorectal and non-small cell lung cancer.
Table 1: Putative Biomarkers for DNA Intercalating Agent Sensitivity
| Biomarker Category | Specific Biomarker Example | Biomarker Type | Implication for Sensitivity |
| Drug Target Expression | Topoisomerase II alpha (TOP2A) | Protein Expression / Gene Amplification | High expression may correlate with increased sensitivity to TOP2A-targeting intercalators (e.g., Doxorubicin).[1][2][3][4] |
| DNA Damage Repair (DDR) Pathways | ERCC1 Expression | Protein Expression | High expression is associated with resistance to platinum-based agents (DNA cross-linkers), suggesting a role in repairing DNA damage.[5] |
| DNA Damage Repair (DDR) Pathways | Mismatch Repair (MMR) Gene Mutations (e.g., MLH1, MSH2) | Gene Mutation / Protein Deficiency | Deficient MMR (dMMR) can lead to reduced sensitivity to certain DNA damaging agents like alkylating agents and cisplatin.[6] |
| Drug Efflux Pumps | P-glycoprotein (MDR1) | Protein Expression | Overexpression can lead to multidrug resistance by actively transporting the drug out of the cell, thus reducing sensitivity. |
Table 2: Validated Biomarkers for Current Colorectal Cancer Therapies
| Treatment Class | Specific Biomarker | Biomarker Type | Implication for Sensitivity / Resistance |
| Anti-EGFR Therapy (e.g., Cetuximab, Panitumumab) | KRAS, NRAS Mutations | Gene Mutation | Mutations in exon 2, 3, or 4 confer resistance.[7][8] |
| Anti-EGFR Therapy | BRAF V600E Mutation | Gene Mutation | Confers resistance to anti-EGFR therapy.[7][8] |
| Anti-HER2 Therapy (e.g., Trastuzumab, Pertuzumab) | HER2 (ERBB2) Amplification | Gene Amplification | Predicts sensitivity in HER2-amplified metastatic colorectal cancer.[8] |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Nivolumab) | Microsatellite Instability-High (MSI-H) / Deficient Mismatch Repair (dMMR) | Genomic Instability / Protein Deficiency | Predicts sensitivity to immunotherapy.[8] |
Table 3: Validated Biomarkers for Current Non-Small Cell Lung Cancer (NSCLC) Therapies
| Treatment Class | Specific Biomarker | Biomarker Type | Implication for Sensitivity / Resistance |
| EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib) | EGFR Mutations (e.g., Exon 19 del, L858R) | Gene Mutation | Predicts sensitivity to EGFR TKIs.[2][5][9][10] |
| ALK Inhibitors (e.g., Alectinib) | ALK Rearrangement | Gene Fusion | Predicts sensitivity to ALK inhibitors.[5][9][10] |
| ROS1 Inhibitors (e.g., Crizotinib) | ROS1 Rearrangement | Gene Fusion | Predicts sensitivity to ROS1 inhibitors.[1] |
| BRAF/MEK Inhibitors (e.g., Dabrafenib/Trametinib) | BRAF V600E Mutation | Gene Mutation | Predicts sensitivity to BRAF/MEK inhibitors.[1] |
| Immune Checkpoint Inhibitors (e.g., Pembrolizumab) | PD-L1 Expression | Protein Expression | High PD-L1 expression is associated with a better response to immunotherapy.[5][9] |
Experimental Protocols for Biomarker Validation
The validation of the biomarkers listed above requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Polymerase Chain Reaction (PCR) and Next-Generation Sequencing (NGS) for Gene Mutations
-
Objective: To detect specific gene mutations (KRAS, NRAS, BRAF, EGFR) that predict sensitivity or resistance to targeted therapies.
-
Protocol:
-
DNA Extraction: Genomic DNA is isolated from formalin-fixed paraffin-embedded (FFPE) tumor tissue or from circulating tumor DNA (ctDNA) in a blood sample.
-
Library Preparation (for NGS): The extracted DNA is fragmented, and adapters are ligated to the ends. The fragments are then amplified.
-
Target Enrichment: Specific regions of interest (e.g., exons of KRAS, EGFR) are captured using hybridization probes.
-
Sequencing: The enriched DNA library is sequenced using an NGS platform. For single-gene analysis, quantitative PCR (qPCR) or digital droplet PCR (ddPCR) may be used.
-
Data Analysis: Sequencing reads are aligned to a reference genome, and genetic variants are identified and annotated to determine their clinical significance.
-
Immunohistochemistry (IHC) for Protein Expression
-
Objective: To assess the expression levels of proteins such as PD-L1, MMR proteins (MLH1, MSH2, MSH6, PMS2), and TOP2A.
-
Protocol:
-
Tissue Preparation: FFPE tumor tissue is sectioned into thin slices and mounted on microscope slides.
-
Antigen Retrieval: The tissue sections are deparaffinized and rehydrated, followed by heat-induced epitope retrieval to unmask the target protein.
-
Antibody Incubation: The slides are incubated with a primary antibody specific to the target protein (e.g., anti-PD-L1 antibody).
-
Signal Amplification and Detection: A secondary antibody conjugated to an enzyme is added, followed by a chromogenic substrate that produces a colored precipitate at the site of the antigen.
-
Scoring: A pathologist evaluates the staining intensity and the percentage of positive cells to determine the expression level (e.g., PD-L1 Tumor Proportion Score).
-
Fluorescence In Situ Hybridization (FISH) for Gene Amplification and Rearrangements
-
Objective: To detect gene amplifications (HER2) and rearrangements (ALK, ROS1).
-
Protocol:
-
Probe Hybridization: A fluorescently labeled DNA probe that is complementary to the gene of interest is applied to the tissue section. The slide is heated to denature the DNA and then cooled to allow the probe to hybridize to its target sequence.
-
Washing: Excess and non-specifically bound probes are washed away.
-
Counterstaining: The cell nuclei are stained with a fluorescent counterstain (e.g., DAPI).
-
Microscopy and Analysis: The slide is visualized using a fluorescence microscope. For gene amplification, the ratio of the target gene probe signal to a control probe signal is calculated. For rearrangements, a "break-apart" probe strategy is often used, where the separation of fluorescent signals indicates a gene rearrangement.
-
Visualizations
Signaling Pathway: DNA Damage Response to Intercalating Agents
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Alteration of Topoisomerase II–Alpha Gene in Human Breast Cancer: Association With Responsiveness to Anthracycline-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Expression Marker May Predict Response to Anthracyclines | MDedge [mdedge.com]
- 4. Alteration of topoisomerase II-alpha gene in human breast cancer: association with responsiveness to anthracycline-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mutations in DNA mismatch repair genes: implications for DNA damage signaling and drug sensitivity (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Biomarkers for Presymptomatic Doxorubicin-Induced Cardiotoxicity in Breast Cancer Patients | PLOS One [journals.plos.org]
- 9. lncRNAs are novel biomarkers for differentiating between cisplatin-resistant and cisplatin-sensitive ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Acodazole Hydrochloride
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Acodazole Hydrochloride, a substance used in research and development, requires careful handling and disposal to prevent potential harm to human health and the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including research compounds like this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, state and local regulations may impose more stringent requirements for pharmaceutical waste disposal.[1] It is imperative that all disposal activities comply with these legal frameworks to avoid penalties and environmental contamination.
Hazard Assessment and Waste Identification
Key Steps for Disposal:
-
Do Not Dispose Down the Drain or in Regular Trash: Flushing pharmaceuticals down the toilet or drain can lead to water contamination, as wastewater treatment facilities are often not equipped to remove such chemicals.[2] Similarly, disposal in the regular trash can lead to environmental leaching and accidental exposure.
-
Segregation of Waste: this compound waste should be segregated from non-hazardous laboratory waste. This includes contaminated personal protective equipment (PPE) such as gloves and gowns, as well as any labware that has come into contact with the compound.
-
Use of Designated Hazardous Waste Containers: Collect all this compound waste in clearly labeled, leak-proof hazardous waste containers. The containers should be appropriate for the type of waste (e.g., solids, liquids) and compliant with institutional and regulatory standards.
-
Engage a Licensed Hazardous Waste Contractor: The disposal of chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[4][7][8][9] These contractors are equipped to transport and dispose of hazardous materials in a safe and environmentally sound manner, typically through incineration at a permitted facility.[2][3]
-
Maintain Accurate Records: Detailed records of the waste generated, including the name of the chemical, quantity, and date of disposal, should be meticulously maintained. This documentation is crucial for regulatory compliance and internal safety audits.
Quantitative Data Summary
Due to the lack of specific public data on this compound, the following table provides a qualitative summary of disposal considerations based on general principles for hazardous pharmaceutical waste.
| Parameter | Guideline |
| Waste Classification | Assumed Hazardous (pending specific analysis) |
| Primary Disposal Method | Incineration via a licensed hazardous waste facility.[2][3] |
| Secondary Disposal Options | Not recommended (e.g., landfilling, sewering). |
| Container Requirements | DOT-approved, labeled, leak-proof containers. |
| Regulatory Oversight | EPA (RCRA), State Environmental Agencies, DEA (if applicable).[1][2][3] |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on established best practices and regulatory guidelines for the management of hazardous pharmaceutical waste. Specific experimental protocols for the analysis of this compound's hazardous characteristics would involve standardized tests for toxicity, reactivity, corrosivity, and ignitability as defined by the EPA.
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. spectrumrx.com [spectrumrx.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
Essential Safety and Logistical Information for Handling Acodazole Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Acodazole Hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.
Acodazole is identified as a synthetic imidazoquinoline with antineoplastic activity that intercalates into DNA, potentially disrupting DNA replication.[1] Due to its cytotoxic potential, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of chemotherapy-tested gloves | Standard lab coat | Safety glasses | Not generally required |
| Weighing/Compounding | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety goggles or face shield | NIOSH-certified N95 or higher respirator |
| Administration/Handling | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety goggles or face shield | Recommended if aerosols may be generated |
| Spill Cleanup | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety goggles and face shield | NIOSH-certified N95 or higher respirator |
| Waste Disposal | Double pair of chemotherapy-tested gloves | Disposable, low-permeability gown | Safety glasses | Not generally required |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential for safely handling this compound from receipt to disposal. Adherence to these steps will minimize the risk of exposure and contamination.
Caption: Workflow for the safe handling of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Unpacking : Wear a single pair of chemotherapy-tested gloves and a lab coat in a designated, well-ventilated area.
-
Storage : Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-restricted area, away from incompatible materials.
Compounding and Handling
-
Designated Area : All handling of powdered this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to prevent airborne dissemination.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above, including double gloves and a disposable gown.
-
Weighing : Use a balance inside a ventilated enclosure to weigh the compound.
-
Solution Preparation : Prepare solutions within a chemical fume hood. Avoid creating dust or aerosols.
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Hazardous Waste : All materials that have come into direct contact with this compound, including gloves, gowns, bench paper, vials, and pipette tips, must be considered hazardous waste.
-
Containers : Use designated, leak-proof, and clearly labeled hazardous waste containers.[3]
-
Sharps : Needles and other sharps should be disposed of in a designated sharps container for hazardous materials.
Disposal Procedures
-
Segregation : Do not mix this compound waste with other laboratory waste streams.
-
Labeling : Clearly label all waste containers with "Hazardous Waste" and the specific chemical name.
-
Collection : Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.
-
Decontamination : Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete. Dispose of cleaning materials as hazardous waste.
By adhering to these safety and logistical guidelines, researchers can significantly mitigate the risks associated with handling the potent antineoplastic agent, this compound, ensuring a safe and controlled laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
